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Core Science & Biosynthesis

Foundational

chemical structure of (5-Methoxypyrazin-2-yl)boronic acid

An In-Depth Technical Guide to (5-Methoxypyrazin-2-yl)boronic Acid and Its Pinacol Ester Derivative This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of (5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Methoxypyrazin-2-yl)boronic Acid and Its Pinacol Ester Derivative

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of (5-Methoxypyrazin-2-yl)boronic acid. Given the inherent instability and hygroscopic nature of many boronic acids, this document will focus primarily on its more stable and commonly utilized synthetic equivalent: 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine , the pinacol ester form. This building block is a valuable reagent in modern medicinal chemistry, particularly for the synthesis of complex heterocyclic molecules.[1]

Compound Identity and Physicochemical Properties

(5-Methoxypyrazin-2-yl)boronic acid and its pinacol ester are heterocyclic organoboron compounds. The pyrazine motif is a key pharmacophore found in numerous therapeutic agents, making its derivatives valuable for drug discovery programs.[2] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical and Computational Data

Property(5-Methoxypyrazin-2-yl)boronic acid2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
CAS Number 1207738-71-31310404-63-7
Molecular Formula C₅H₇BN₂O₃C₁₁H₁₇BN₂O₃
Molecular Weight 153.93 g/mol 236.08 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder
Purity Typically ≥95%Typically ≥98%
Storage Sealed in dry, 2-8°CStore under inert gas, dry, 2-8°C
Topological Polar Surface Area 75.47 Ų49.95 Ų
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 55
Rotatable Bonds 22

Data sourced from chemical supplier databases and computational models.

Synthesis of the Pinacol Ester Derivative

The most reliable and scalable route to access this reagent is through a palladium-catalyzed cross-coupling reaction between a halogenated pyrazine and a diboron reagent, a process known as the Miyaura borylation. This method avoids the use of highly reactive organolithium intermediates required for traditional boronic acid synthesis from halides, offering better functional group tolerance and operational simplicity.

Recommended Synthetic Workflow: Miyaura Borylation

The workflow involves the reaction of 2-bromo-5-methoxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 2-Bromo-5-methoxypyrazine Reaction Combine & Heat (e.g., 80-100 °C, 2-16 h) under Inert Atmosphere (N₂ or Ar) SM1->Reaction SM2 Bis(pinacolato)diboron (B₂pin₂) SM2->Reaction SM3 Pd Catalyst (e.g., Pd(dppf)Cl₂) SM3->Reaction SM4 Base (e.g., KOAc) SM4->Reaction SM5 Solvent (e.g., Dioxane) SM5->Reaction Workup1 Cool to RT Filter off solids Reaction->Workup1 Workup2 Concentrate Filtrate under Reduced Pressure Workup1->Workup2 Workup3 Purify by Column Chromatography (e.g., Silica gel, Hexane/EtOAc) Workup2->Workup3 Product Product: 2-methoxy-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyrazine Workup3->Product

Caption: Workflow for Miyaura Borylation Synthesis.

Experimental Protocol

Materials:

  • 2-Bromo-5-methoxypyrazine (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Acetate (KOAc), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methoxypyrazine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pinacol ester product as a white to off-white solid.

Structural Characterization and Quality Control

Confirming the structure and purity of the final product is critical. While experimental spectra for this specific compound are not widely published in peer-reviewed literature, the following represents predicted data based on established principles of NMR spectroscopy.

Table 2: Predicted NMR Data for 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (400 MHz, CDCl₃)~8.45sH-3 (pyrazine)
~8.05sH-6 (pyrazine)
~4.05s-OCH₃
~1.35s-C(CH₃)₂ (pinacol)
¹³C NMR (100 MHz, CDCl₃)~162CC-5 (C-O)
~145CHC-3
~138CHC-6
Not observedCC-2 (C-B)
~84C-C (CH₃)₂ (pinacol)
~54CH₃-OCH₃
~25CH₃-C(CH₃ )₂ (pinacol)

Note: The carbon atom attached to boron (C-2) often shows a very broad signal or is not observed in ¹³C NMR due to quadrupolar relaxation.

Further Analytical Techniques:

  • ¹¹B NMR Spectroscopy: This technique is highly informative for organoboron compounds. The pinacol ester should exhibit a single, broad resonance in the region of δ 20-30 ppm, characteristic of a tetracoordinate boronate ester.

  • UPLC-MS: Ultra-high performance liquid chromatography coupled with mass spectrometry is an excellent method for assessing purity and confirming the molecular weight of the target compound (Expected [M+H]⁺ = 237.14).

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Complex [R¹-Pd(II)-OR'' L₂]⁺ PdII_Aryl->PdII_Complex Ligand Exchange (with Base) PdII_Biaryl R¹-Pd(II)-R² L₂ PdII_Complex->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Biaryl Product (R¹-R²) PdII_Biaryl->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->Pd0 BoronicEster Boronic Ester (R²-B(pin)) BoronicEster->PdII_Complex Base Base (e.g., K₂CO₃) Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol

Objective: To couple 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the pyrazine boronic ester, 4-bromoanisole, and potassium carbonate.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction to 80-100 °C and stir vigorously for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Safety, Handling, and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood. Avoid generating dust.

  • Stability: While the pinacol ester is significantly more stable than the free boronic acid, it is still susceptible to hydrolysis. Avoid prolonged exposure to moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place (2-8°C is recommended for long-term stability).

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Wash hands thoroughly after handling.

Conclusion

(5-Methoxypyrazin-2-yl)boronic acid, primarily handled as its pinacol ester derivative, is a key synthetic building block for introducing the 5-methoxypyrazine moiety into target molecules. Its utility in palladium-catalyzed Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data provided in this guide offer a comprehensive framework for the synthesis, characterization, and application of this valuable reagent.

References

  • D. G. Hall (Editor).
  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives.[Link]

  • N. Miyaura and A. Suzuki.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[Link]

Sources

Exploratory

molecular weight and formula of 5-methoxy-2-pyrazineboronic acid

The following technical guide provides an in-depth analysis of 5-methoxy-2-pyrazineboronic acid, structured for researchers and drug development professionals. High-Fidelity Characterization & Application Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-methoxy-2-pyrazineboronic acid, structured for researchers and drug development professionals.

High-Fidelity Characterization & Application Guide

Executive Summary

5-methoxy-2-pyrazineboronic acid is a functionalized heteroaryl boronic acid utilized primarily as a Suzuki-Miyaura cross-coupling partner in the synthesis of bioactive pyrazine derivatives. As a 2-heteroaryl boronic acid, it exhibits distinct electronic properties—specifically high Lewis acidity and a propensity for protodeboronation—that differentiate it from standard phenylboronic acids. This guide details its physicochemical identity, critical stability protocols, and validated synthetic applications.

Chemical Identity & Physicochemical Properties[1]

Core Data Matrix
PropertySpecification
Chemical Name 5-Methoxy-2-pyrazineboronic acid
CAS Registry Number 1207738-71-3
Molecular Formula C₅H₇BN₂O₃
Molecular Weight 153.93 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents
pKa (Calculated) ~8.0–8.5 (Boronic acid ionization)
Structural Analysis

The molecule consists of a 1,4-diazine (pyrazine) core substituted at the C2 position with a boronic acid moiety and at the C5 position with a methoxy group.

  • Electronic Environment: The pyrazine ring is electron-deficient. The methoxy group at C5 acts as a weak electron donor (mesomeric effect), partially mitigating the electron deficiency. However, the C2 position (adjacent to nitrogen) renders the C–B bond susceptible to nucleophilic attack and subsequent hydrolytic cleavage.

  • Boroxine Equilibrium: Like most boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer (boroxine) anhydride form, driven by dehydration. This does not alter the chemical utility but impacts precise gravimetric stoichiometry.

Calculated Formula Verification:

  • Pyrazine Core: C₄H₄N₂

  • Substitutions:

    • Remove H (C2), Add B(OH)₂ (+44.83 amu)

    • Remove H (C5), Add OCH₃ (+31.03 amu)

  • Net Formula: C₅H₇BN₂O₃

  • Exact Mass: 154.05

Critical Stability & Handling (The "2-Pyridyl Problem")

Expert Insight: Researchers must recognize that 5-methoxy-2-pyrazineboronic acid behaves analogously to 2-pyridyl boronic acids. It is notoriously unstable compared to 3- or 4-substituted isomers due to the "2-heteroaryl effect."

Protodeboronation Mechanism

The proximity of the basic ring nitrogen to the boron atom facilitates a rapid protodeboronation pathway, especially under aqueous basic conditions typical of Suzuki couplings.

  • Mechanism: The basic nitrogen coordinates with the boron or a proton source, stabilizing a zwitterionic intermediate.

  • Result: Rapid hydrolysis of the C–B bond, yielding the undesired 2-methoxypyrazine (protonolysis product).

  • Mitigation: Use anhydrous conditions or "slow-release" strategies (e.g., MIDA boronates or lithium triisopropyl borates) if the free acid fails.

Storage Protocol
  • Temperature: -20°C (Strict requirement).

  • Atmosphere: Store under Argon or Nitrogen. Hygroscopic nature accelerates boroxine formation and protodeboronation.

  • Shelf-Life: Limited. Re-validate purity via ¹H-NMR prior to critical campaigns.

Synthetic Utility: Suzuki-Miyaura Coupling

The primary application is the introduction of the 5-methoxypyrazine motif into pharmaceutical scaffolds (e.g., kinase inhibitors).

Validated Coupling Protocol

Note: Due to instability, a modified protocol using non-aqueous bases or anhydrous conditions is recommended.

Reagents:

  • Electrophile: Aryl bromide or iodide (1.0 equiv).

  • Nucleophile: 5-methoxy-2-pyrazineboronic acid (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd₂(dba)₃/XPhos.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk flask with the aryl halide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-dioxane via syringe. Do not use water as a co-solvent to minimize protodeboronation.

  • Reaction: Heat to 80–100°C. Monitor via LC-MS.

    • Scientist's Note: If the boronic acid is consumed but no product forms (only deboronated pyrazine is seen), switch to the Pinacol Ester derivative or use a copper co-catalyst (CuCl) to facilitate transmetallation.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, EtOAc/Hexanes).

Reaction Pathway & Side Reactions

The following diagram illustrates the catalytic cycle and the competing protodeboronation pathway.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for 2-Pyrazinyl) OxAdd->TransMet + Boronate Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Pyrazine) RedElim->Product ArX Aryl Halide (Ar-X) Boronic 5-Methoxy-2-pyrazine boronic acid Boronic->TransMet Activation (Base) Protodeb Protodeboronation (Side Reaction) Boronic->Protodeb H2O / Base Byprod 2-Methoxypyrazine (Dead End) Protodeb->Byprod C-B Cleavage

Caption: Catalytic cycle of Suzuki coupling showing the competing protodeboronation pathway critical for 2-pyrazine substrates.

Synthesis of the Boronic Acid

For researchers needing to synthesize the material de novo (e.g., if commercial stock is degraded), the Lithium-Halogen Exchange route is the industry standard.

Workflow:

  • Starting Material: 2-Bromo-5-methoxypyrazine.

  • Lithiation: Reaction with n-Butyllithium (n-BuLi) in THF at -78°C.

    • Critical: Temperature control is vital to prevent nucleophilic attack of BuLi on the pyrazine ring.

  • Borylation: Quench the lithiated species with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup (aq. HCl) to liberate the free boronic acid.

Synthesis Start 2-Bromo-5-methoxypyrazine Lithiation Lithiated Intermediate (-78°C, THF) Start->Lithiation n-BuLi Borate Triisopropyl Borate Adduct Lithiation->Borate B(OiPr)3 Final 5-Methoxy-2-pyrazineboronic Acid Borate->Final H3O+ Hydrolysis

Caption: Synthesis via cryogenic lithium-halogen exchange and borate trapping.

Analytical Characterization Standards

To validate the integrity of the reagent, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆):

    • Look for two aromatic singlets (or doublets with small J coupling) corresponding to the pyrazine protons (H3 and H6).

    • Methoxy singlet at ~3.9 ppm.

    • Broad singlet for B(OH)₂ protons (variable, often disappears with D₂O shake).

  • ¹¹B NMR:

    • Critical for distinguishing between the boronic acid (~28-30 ppm) and the boronate/boroxine species.

  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ = 155.

    • Note: Boronic acids often show mass peaks for the boroxine trimer or ester adducts with MeOH if methanol is used as the carrier solvent.

References

  • Protodeboronation Mechanisms: Boronic Acid Instability in Suzuki Coupling.[2] Wikipedia. Link

  • Synthesis & Properties: 5-Methoxypyrazine-2-boronic acid Product Data. Forcbio. Link

  • General Boronic Acid Reactivity: Protodeboronation of Heteroaromatic Boronic Acids.[3][4] ResearchGate.[5][6][7] Link

  • Suzuki Coupling Methodology: Suzuki-Miyaura Coupling Basics. ChemOrgChem. Link

Sources

Foundational

Technical Guide: Solubility & Stability of (5-Methoxypyrazin-2-yl)boronic Acid

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-Methoxypyrazin-2-yl)boronic acid (CAS: 1003863-74-0). This compound presents a specific challenge common to electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-Methoxypyrazin-2-yl)boronic acid (CAS: 1003863-74-0).

This compound presents a specific challenge common to electron-deficient 2-heteroaryl boronic acids: pseudo-solubility driven by boroxine equilibrium and a high susceptibility to protodeboronation . This guide moves beyond simple solvent lists to explain the causality of these behaviors, ensuring reproducible experimental outcomes.

Executive Summary & Physicochemical Profile[1]

(5-Methoxypyrazin-2-yl)boronic acid is a functionalized heterocyclic building block primarily used in Suzuki-Miyaura cross-couplings to introduce the methoxypyrazine motif. Unlike simple phenylboronic acids, its solubility is governed by two competing factors:

  • The Boroxine Cycle: Spontaneous dehydration into cyclic trimers (boroxines), which are often less soluble than the monomer.

  • Protodeboronation Instability: The nitrogen at the 2-position (ortho to boron) catalyzes hydrolytic C-B bond cleavage, limiting the choice of protic solvents.

PropertyValue / Characteristic
CAS Number 1003863-74-0
Molecular Formula C₅H₇BN₂O₃
Molecular Weight 153.93 g/mol
Physical State Off-white to pale yellow solid
LogP (Calc) ~0.3 to 0.8 (Moderate Lipophilicity)
pKa (Boronic Acid) ~8.5 (Estimated; lower than PhB(OH)₂ due to electron-deficient ring)
Dominant Species Equilibrium mixture of Monomer and Boroxine Anhydride

Solubility Landscape

The solubility of this compound is not a static number but a dynamic equilibrium dependent on solvent polarity and water content.

A. High Solubility Solvents (Stock Solutions)

Use these for preparing concentrated stock solutions (>50 mg/mL).

  • DMSO (Dimethyl Sulfoxide): The gold standard for storage. It disrupts boroxine hydrogen bonding networks effectively.

    • Protocol: Dissolve at room temperature. Avoid heating to prevent decomposition.

  • DMF (Dimethylformamide): Excellent solubility but difficult to remove. Use only if the subsequent reaction tolerates DMF.

  • Methanol (MeOH): High solubility, but high risk . Boronic acids readily form methyl esters (boronates) in MeOH. While reversible, this complicates stoichiometry.

B. Reaction Media (Moderate Solubility)

Use these for Cross-Coupling Reactions.

  • THF (Tetrahydrofuran): Good solubility for the monomer.[1] Often requires a small amount of water or base to fully solubilize the boroxine form.

  • 1,4-Dioxane: The standard solvent for Suzuki couplings. High boiling point allows for thermal activation, though solubility at RT may be limited (suspension).

  • 2-MeTHF: A greener alternative to THF with better phase separation characteristics.

C. Antisolvents (Low Solubility)

Use these for precipitation and purification.

  • Hexanes / Heptane: Insoluble. Used to crash out the product or wash away non-polar impurities.

  • Dichloromethane (DCM): Variable. Often soluble enough for extraction but poor for crystallization.

  • Water: Complex behavior. While polar, the compound may not dissolve well in neutral water due to boroxine formation. It dissolves readily in basic aqueous solutions (forming the boronate anion), but this accelerates decomposition.

Data Summary Table (Estimated Ranges)
Solvent ClassRepresentative SolventEst. Solubility (RT)Stability RiskApplication
Polar Aprotic DMSO> 100 mg/mLLowStock Storage
Ether THF20 - 50 mg/mLLowReaction Solvent
Ether 1,4-Dioxane10 - 30 mg/mLLowHigh-Temp Reaction
Alcohol Methanol> 50 mg/mLHigh (Esterification)Avoid if possible
Chlorinated DCM< 10 mg/mLLowWorkup / Extraction
Hydrocarbon Hexane< 1 mg/mLNegligibleAntisolvent

Mechanistic Insights: The Stability Trap

Understanding the degradation mechanism is crucial for solvent selection. 2-Heteroaryl boronic acids are prone to Protodeboronation , where the C-B bond is cleaved by water/protons, replacing the boron with hydrogen.

  • The Trigger: The pyrazine nitrogen (ortho to boron) coordinates with the boron atom or a water molecule, stabilizing the transition state for C-B bond cleavage.

  • The Consequence: If you dissolve this compound in hot aqueous base (standard Suzuki conditions) and stir for too long, you will isolate 2-methoxypyrazine (the degradation product) instead of your biaryl.

  • Mitigation:

    • Use anhydrous organic solvents (THF, Dioxane) for the main phase.

    • Limit water to the minimum required for the base (or use solid bases like Cs₂CO₃).

    • Rapid Heating: Flash heating or microwave irradiation is preferred over prolonged reflux.

Visualization: Equilibrium & Degradation Pathways

BoronicStability cluster_solvents Solvent Influence Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine (Trimer) (Storage Form) Monomer->Boroxine Dehydration (In non-polar solvents) Boronate Boronate Anion (Reaction Intermediate) Monomer->Boronate + Base (OH-) Boroxine->Monomer Hydrolysis (Add H2O/Base) Boronate->Monomer + Acid Decomp Decomposed Product (2-Methoxypyrazine) Boronate->Decomp Protodeboronation (Heat + H2O) FAST for 2-Pyrazinyls Text DMSO/DMF: Stabilizes Monomer THF/Dioxane: Supports Equilibrium Hot Aq. Base: Triggers Decomposition

Caption: The dynamic equilibrium between storage forms and active species, highlighting the critical decomposition pathway (red dashed line) prevalent in 2-pyrazinyl systems.

Experimental Protocols

Protocol A: Standard Dissolution for Stock (100 mM)

Use this for preparing reagents for screening.

  • Weighing: Weigh the calculated amount of (5-Methoxypyrazin-2-yl)boronic acid rapidly. The solid is hygroscopic.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Agitation: Vortex for 30-60 seconds.

    • Note: If the solution remains cloudy, it indicates high boroxine content. Sonicate for 5 minutes at ambient temperature. Do not heat.

  • Storage: Store in small aliquots at -20°C. Stability is approx. 1-3 months.

Protocol B: Solubility Screening Workflow

Use this if utilizing alternative solvents (e.g., 2-MeTHF, CPME).

  • Place 5 mg of solid into a clear HPLC vial.

  • Add solvent in 50 µL increments (starting volume).

  • Vortex after each addition.

  • Endpoint: Clear solution = Soluble.

    • If volume reaches 1 mL (5 mg/mL) and solid persists, classify as "Low Solubility."

    • Critical Check: If soluble, let stand for 1 hour. If precipitate forms, it may be re-forming the boroxine.

Protocol C: Optimized Suzuki Coupling (Stability-Focused)

Designed to minimize protodeboronation.

  • Solvent System: 4:1 Dioxane:Water (Degassed).

    • Why? Dioxane solubilizes the organic reactants; minimal water dissolves the base without saturating the boronic acid with protons.

  • Base: K₃PO₄ (3.0 equiv).

    • Why? Phosphate is gentler than Carbonate/Hydroxide and buffers the pH, reducing decomposition rates.

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (highly active catalysts allow shorter reaction times).

  • Temperature: 80°C (Oil bath) or 100°C (Microwave, 30 min).

    • Avoid: Overnight reflux at 100°C.

Solvent Selection Decision Tree

SolventTree Start Select Solvent for (5-Methoxypyrazin-2-yl)boronic acid Purpose What is the purpose? Start->Purpose Stock Stock Solution / Storage Purpose->Stock Reaction Reaction Medium Purpose->Reaction Workup Workup / Purification Purpose->Workup DMSO Anhydrous DMSO (Best Stability) Stock->DMSO Temp Reaction Temperature? Reaction->Temp Extract Extraction Workup->Extract Precip Precipitation Workup->Precip HighTemp > 80°C (Suzuki Coupling) Temp->HighTemp LowTemp < 40°C (Chan-Lam / Mild) Temp->LowTemp Dioxane 1,4-Dioxane / H2O (Standard) HighTemp->Dioxane THF THF or 2-MeTHF (Better Solubility) LowTemp->THF EtOAc EtOAc or DCM (Avoid acidic washes) Extract->EtOAc Hexane Hexanes / Et2O (Induces precipitation) Precip->Hexane

Caption: Decision logic for solvent selection based on experimental stage, prioritizing compound stability.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(9), 2427–2433. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (5-Methoxypyrazin-2-yl)boronic acid.[2][3][4] Link(Note: General reference for catalog specifications).

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of (5-Methoxypyrazin-2-yl)boronic acid from 2-bromo-5-methoxypyrazine

Abstract (5-Methoxypyrazin-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily serving as a versatile coupling partner in Suzuki-Miyaura reactions.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methoxypyrazin-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily serving as a versatile coupling partner in Suzuki-Miyaura reactions.[1][2] Its synthesis from the readily available precursor, 2-bromo-5-methoxypyrazine, is a critical transformation for drug development professionals. This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies, focusing on the underlying chemical principles, practical execution, and critical challenges. We will dissect two robust synthetic strategies: halogen-metal exchange followed by borylation and the palladium-catalyzed Miyaura borylation. This document is intended for researchers, scientists, and process chemists, offering field-proven insights to navigate the intricacies of this synthesis, from reaction setup to the crucial, often challenging, purification steps.

Strategic Overview: Accessing the Pyrazinylboronic Acid Core

The conversion of an aryl halide, such as 2-bromo-5-methoxypyrazine[3], to its corresponding boronic acid is a cornerstone of modern organic synthesis. The choice of method depends on factors like functional group tolerance, scale, and available equipment. For this specific transformation, two principal strategies stand out for their efficiency and reliability.

  • Strategy A: Halogen-Metal Exchange and Borylation. This classic organometallic approach involves the transformation of the C-Br bond into a C-Li bond, creating a potent nucleophile that is subsequently trapped by a boron electrophile.[4][5] This method is direct and often high-yielding but requires stringent anhydrous conditions and cryogenic temperatures.

  • Strategy B: Palladium-Catalyzed Miyaura Borylation. A more modern approach that leverages the power of transition metal catalysis to directly couple the aryl bromide with a diboron reagent.[6][7] This method offers excellent functional group tolerance and milder conditions but requires careful selection of the catalyst, ligand, and base to optimize yield and prevent side reactions.

This guide will primarily detail the experimental protocol for Strategy A, as it directly yields the target boronic acid, while also discussing the mechanistic principles of Strategy B.

The Causality of Synthesis: Deep Dive into Reaction Mechanisms

Halogen-Metal Exchange: A Polarity-Driven Transformation

The halogen-metal exchange is a powerful method for generating aryllithium species from aryl halides. The reaction's driving force is the formation of a more stable organolithium compound.

Mechanism:

  • Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), is introduced to the 2-bromo-5-methoxypyrazine substrate at extremely low temperatures (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom for a lithium atom, generating the highly reactive 5-methoxypyrazin-2-yllithium intermediate and n-butyl bromide.

  • Borylation: The newly formed aryllithium is a strong nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). This forms a tetracoordinate boronate complex.[8] Triisopropyl borate is often favored over trimethyl borate as its bulky isopropoxy groups can disfavor the formation of over-addition products.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the alkoxy groups on the boron atom, leading to their hydrolysis and the formation of the final (5-Methoxypyrazin-2-yl)boronic acid.

Stringent control of temperature is paramount. At temperatures above -60 °C, the highly reactive aryllithium intermediate can become unstable, potentially leading to decomposition or unwanted side reactions.

Figure 1: Workflow for Halogen-Metal Exchange and Borylation.
Miyaura Borylation: A Catalytic Cycle of Precision

The Miyaura borylation reaction offers a complementary route that avoids the use of highly reactive organolithium reagents.[9] It proceeds via a palladium-catalyzed cycle.

Mechanism:

  • Oxidative Addition: A palladium(0) complex, generated in situ, reacts with 2-bromo-5-methoxypyrazine, inserting into the carbon-bromine bond to form an arylpalladium(II) species.

  • Transmetalation: A base, commonly potassium acetate (KOAc), activates the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂). The resulting boryl species is transferred to the palladium center, displacing the bromide and forming a boryl-arylpalladium(II) complex. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to promote a competing Suzuki coupling of the product with the starting material.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the desired boronate ester from the palladium center, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. The product of this reaction is the pinacol ester, which is often isolated and used directly or can be hydrolyzed to the free boronic acid.

Miyaura_Borylation Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂  | Br Pd0->ArPdBr Oxidative Addition ArPdB Ar-Pd(II)L₂  | B(pin) ArPdBr->ArPdB Transmetalation (Base, B₂pin₂) ArPdB->Pd0 Reductive Elimination ArBpin Ar-B(pin) ArPdB->ArBpin ArBr Ar-Br ArBr->ArPdBr B2pin2 B₂(pin)₂ B2pin2->ArPdB

Figure 2: Catalytic Cycle of the Miyaura Borylation Reaction.

Field-Validated Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol details the synthesis on a laboratory scale. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reaction Parameters
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeNotes
2-Bromo-5-methoxypyrazine189.01[3]1.010.01.89 gStarting Material
Anhydrous Tetrahydrofuran (THF)72.11--50 mLSolvent
n-Butyllithium (n-BuLi)64.061.111.04.4 mL (2.5 M in hexanes)Lithiating Agent
Triisopropyl borate188.081.212.02.77 mLBoron Source
Hydrochloric Acid (2 M)36.46--~20 mLFor quench/hydrolysis
Ethyl Acetate88.11--~100 mLExtraction Solvent
Brine---~30 mLFor washing
Anhydrous Magnesium Sulfate120.37--q.s.Drying Agent
Step-by-Step Procedure
  • Apparatus Setup: Assemble a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Initial Dissolution: Add 2-bromo-5-methoxypyrazine (1.89 g, 10.0 mmol) to the flask. Using a syringe, add anhydrous THF (50 mL) and stir until the solid is fully dissolved.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 45 minutes.

  • Borylation: Add triisopropyl borate (2.77 mL, 12.0 mmol) dropwise via syringe over 10 minutes, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.

  • Reaction Quench: Remove the cooling bath and allow the reaction to warm slowly to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M aqueous HCl (~20 mL) until the mixture is acidic (pH ~2).

  • Work-up and Extraction: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

The Purification Imperative: Navigating the Challenges of Boronic Acids

The purification of heteroaromatic boronic acids is frequently the most challenging aspect of the synthesis. These compounds present several inherent difficulties.

  • Inherent Instability: Heteroaromatic boronic acids can be susceptible to protodeboronation, especially under acidic or basic conditions, where the C-B bond is cleaved.[10] The electron-deficient nature of the pyrazine ring can make the C-B bond particularly labile.

  • Boroxine Formation: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[11][12] This dehydration process can lead to a waxy or oily crude product that is difficult to handle and purify, and it complicates spectroscopic analysis.

  • Chromatographic Difficulties: Free boronic acids are notoriously difficult to purify via standard silica gel chromatography.[13] They tend to be highly polar, leading to significant tailing and often irreversible adsorption onto the silica gel, resulting in poor recovery.[11]

Figure 3: Equilibrium between Boronic Acid and its Boroxine.
Proven Purification Strategies:
  • Trituration/Recrystallization: This is often the most effective method. The crude solid can be triturated (slurried) with a non-polar solvent system, such as hexanes/diethyl ether or hexanes/dichloromethane. The non-polar impurities are washed away, leaving the more polar boronic acid as a purified solid which can be collected by filtration. Recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/heptane mixture) can also be effective.[14][15]

  • Conversion to a Stable Ester: If purification of the free acid proves intractable, a common strategy is to convert it to its pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[11][16] These derivatives are significantly less polar, generally stable on silica gel, and can be purified using standard column chromatography. The MIDA boronates are particularly noteworthy for their exceptional benchtop stability.[16] The purified ester can then be used directly in subsequent cross-coupling reactions.

Conclusion

The synthesis of (5-Methoxypyrazin-2-yl)boronic acid from 2-bromo-5-methoxypyrazine is an enabling transformation for accessing novel chemical matter in drug discovery. While both halogen-metal exchange and Miyaura borylation represent viable and robust synthetic routes, they demand distinct experimental considerations. The success of the synthesis, particularly via the organolithium route, is critically dependent on rigorous control of temperature and atmospheric conditions. Furthermore, researchers must anticipate and plan for the significant challenges associated with purifying the final boronic acid product. A strategy that prioritizes non-chromatographic methods like trituration or considers the in-situ formation and purification of a more stable boronate ester will ultimately lead to higher yields and material of superior purity, paving the way for successful downstream applications.

References

  • BenchChem Technical Support Team. (2025). Stability and Storage of (4-Methoxypyridin-2-YL)boronic acid: A Technical Guide. Benchchem. 10

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. 13

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University News. Link

  • Tanwar, O., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Link

  • Reddit r/chemistry Community. (2017). Purification of boronic acids?. Reddit. Link

  • Arkivoc. (N/A). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Link

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Link

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Link

  • D. G. Hall, et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal. Link

  • ChemRxiv. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. ChemRxiv. Link

  • Wikipedia. (N/A). Suzuki reaction. Wikipedia. Link

  • Alfa Chemistry. (2025). Miyaura Borylation Reaction. Alfa Chemistry. Link

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry. Link

  • ResearchGate. (2025). Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ResearchGate. Link

  • Organic Chemistry Portal. (N/A). Miyaura Borylation Reaction. Organic Chemistry Portal. Link

  • Buchwald, S. L., et al. (N/A). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Link

  • Wikipedia. (N/A). Miyaura borylation. Wikipedia. Link

  • Organic Chemistry Portal. (N/A). Suzuki Coupling. Organic Chemistry Portal. Link

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Link

  • Benchchem. (N/A). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. Link

  • Burke, M. D., et al. (N/A). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. Link

  • Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Link

  • ChemScene. (N/A). (5-Methoxypyrazin-2-yl)boronic acid. ChemScene. Link

  • Raines, R. T., et al. (N/A). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Link

  • Puylaert, P., et al. (N/A). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. Link

  • ACS GCI Pharmaceutical Roundtable. (N/A). Metalation & Borylation. ACS Green Chemistry Institute. Link

  • Google Patents. (N/A). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents. Link

  • Campos, R., et al. (N/A). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Link

  • PubChem. (N/A). 2-Bromo-5-methoxypyrazine. PubChem. Link

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Foundational

literature review of 5-alkoxypyrazine boronic acid derivatives

Structural Optimization, Synthesis, and Cross-Coupling Dynamics Executive Summary The 5-alkoxypyrazine-2-boronic acid scaffold represents a critical yet synthetically challenging motif in modern medicinal chemistry. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthesis, and Cross-Coupling Dynamics

Executive Summary

The 5-alkoxypyrazine-2-boronic acid scaffold represents a critical yet synthetically challenging motif in modern medicinal chemistry. While the pyrazine ring acts as a bioisostere for pyridine and phenyl rings—offering reduced lipophilicity (LogP) and improved metabolic stability—the introduction of a boronic acid functionality at the C2 position creates a highly unstable species prone to rapid protodeboronation .

This guide addresses the specific engineering required to stabilize and utilize this scaffold. It focuses on the 5-alkoxy substituent not merely as a structural diversity element, but as an electronic lever to modulate ring electron density, thereby facilitating successful Suzuki-Miyaura cross-couplings in drug discovery programs (e.g., kinase inhibitors).

The Stability Paradox: Mechanistic Insights

To work with 5-alkoxypyrazine boronic acids, one must first understand why they fail. Unlike phenylboronic acids, 2-heterocyclic boronic acids (pyridyl, pyrazinyl) possess a basic nitrogen atom adjacent to the carbon-boron bond.

The Protodeboronation Mechanism

The instability arises from a specific pathway where the basic nitrogen facilitates the hydrolysis of the C-B bond.

  • Zwitterionic Formation: The Lewis-acidic boron coordinates with water or hydroxide.

  • Proton Transfer: The adjacent ring nitrogen acts as a local base, abstracting a proton.

  • C-B Bond Cleavage: The resulting intermediate undergoes rapid fragmentation, releasing the naked heterocycle and boric acid.

The "5-Alkoxy" Effect: The introduction of an alkoxy group at the C5 position (para to the nitrogen at N1, meta to the boron at C2) provides a mesomeric electron-donating effect (+M). This increases the electron density of the pyrazine ring.

  • Pros: It renders the ring slightly less electrophilic, potentially slowing the nucleophilic attack of water on the boron-ate complex.

  • Cons: It deactivates the ring toward the oxidative addition step in subsequent cross-coupling reactions, requiring specialized phosphine ligands.

Visualization: The Protodeboronation Trap

The following diagram illustrates the failure mode that must be avoided by using boronic esters (Pinacol/MIDA) instead of free acids.

Protodeboronation Figure 1: Mechanism of Protodeboronation in 2-Pyrazinyl Boronic Acids Start 5-Alkoxypyrazine-2-Boronic Acid Complex Boronate-Water Complex (Tetrahedral Intermediate) Start->Complex + H2O / OH- Transition Zwitterionic Transition State (N-Protonation) Complex->Transition Intramolecular H-Bonding Collapse C-B Bond Cleavage Transition->Collapse Fast Kinetic Step Product 5-Alkoxypyrazine (Dead End Product) Collapse->Product - B(OH)3

Synthetic Architecture

Direct borylation of 2-alkoxypyrazines via C-H activation is often low-yielding due to poor regioselectivity (C2 vs C3 vs C6). The most robust industrial route relies on Nucleophilic Aromatic Substitution (SNAr) followed by Miyaura Borylation .

The Preferred Route: SNAr + Miyaura

This pathway allows for the late-stage introduction of diverse alkoxy groups (methoxy, ethoxy, trifluoroethoxy) before the sensitive borylation step.

Step 1: Regioselective Alkoxylation Starting material: 2,5-Dibromopyrazine . The symmetry of the starting material means the first substitution is statistically controlled but chemically equivalent. The resulting product is 2-bromo-5-alkoxypyrazine.

Step 2: Palladium-Catalyzed Borylation Conversion of the remaining bromide to the boronate ester.

  • Critical Choice: Use Bis(pinacolato)diboron (B2pin2) . The pinacol ester is significantly more resistant to protodeboronation than the free acid.

SynthesisWorkflow Figure 2: Robust Synthetic Route for 5-Alkoxypyrazine Boronates Input 2,5-Dibromopyrazine Inter 2-Bromo-5-Alkoxypyrazine Input->Inter yield >85% Reagent1 Reagent: NaOR / ROH (S_NAr Conditions) Reagent1->Inter Product 5-Alkoxypyrazine-2-Boronic Acid Pinacol Ester Inter->Product Miyaura Borylation (Strict Anhydrous) Reagent2 Reagent: B2pin2, Pd(dppf)Cl2 KOAc, Dioxane Reagent2->Product

Detailed Experimental Protocol

Note: This protocol is designed for the synthesis of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine . It is a self-validating system where color change and TLC serve as checkpoints.

Phase 1: Synthesis of 2-Bromo-5-methoxypyrazine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Charge RBF with 2,5-dibromopyrazine (10.0 mmol, 2.38 g) and absolute Methanol (50 mL).

  • Activation: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes at 0°C.

    • Checkpoint: The solution should turn from clear to pale yellow. Darkening indicates potential polymerization or multiple substitutions.

  • Reaction: Warm to room temperature (RT) and reflux for 2 hours.

    • Validation (TLC): Eluent 10% EtOAc/Hexanes. Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Quench with water (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-10% EtOAc/Hexane).

    • Yield Expectation: 85-92% as a white solid.

Phase 2: Miyaura Borylation (The Critical Step)

Caution: Strictly anhydrous conditions are required to prevent protodeboronation of the product.

  • Setup: Use a pressure tube or Schlenk flask. Flame-dry under Argon flow.

  • Loading: Add 2-bromo-5-methoxypyrazine (5.0 mmol, 0.95 g), Bis(pinacolato)diboron (5.5 mmol, 1.40 g), and Potassium Acetate (KOAc) (15.0 mmol, 1.47 g).

    • Why KOAc? A weak base is essential. Strong bases (NaOH, Cs₂CO₃) accelerate protodeboronation of the product.

  • Solvent: Add anhydrous 1,4-Dioxane (20 mL). Sparge with Argon for 15 minutes (degassing is critical to preserve catalyst).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.15 mmol, 3 mol%).

    • Expert Insight: dppf is preferred over PPh₃ due to its large bite angle, which facilitates the reductive elimination of the bulky pinacol group.

  • Reaction: Seal and heat to 90°C for 4-6 hours.

    • Validation: The reaction mixture turns from orange to dark black/brown (active Pd(0)).

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate gently (do not overheat).

  • Isolation: Recrystallization from Hexane/Et₂O is preferred over silica chromatography, as silica acidity can degrade the boronate.

Cross-Coupling Dynamics & Ligand Selection

When using the 5-alkoxypyrazine boronate in a Suzuki coupling, the electronic properties of the ring dictate the reaction conditions.

The Challenge: The pyrazine ring is electron-deficient. The oxidative addition of the partner aryl halide to Pd(0) is easy, but the transmetalation step (transfer of the pyrazine from Boron to Palladium) is sluggish because the electron-poor ring is less nucleophilic.

Ligand Strategy:

  • Standard: Pd(dppf)Cl₂ (Good general purpose).

  • Challenging Substrates: XPhos or SPhos (Buchwald Ligands). These electron-rich, bulky biaryl phosphines facilitate transmetalation and prevent catalyst poisoning by the pyrazine nitrogens.

Table 1: Stability and Reactivity Profile

ParameterFree Boronic AcidPinacol EsterMIDA Boronate
Bench Stability < 24 Hours (Rapid hydrolysis)> 6 Months (Solid)> Years (Solid)
Protodeboronation Risk High (pH > 7)Low (Neutral/Weak Base)Very Low (Slow Release)
Atom Economy HighModerateLow
Solubility (Organic) PoorExcellentPoor (requires DMSO/MeCN)
Recommended Use AvoidStandard Building Block Storage/Library Synthesis
References
  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.

  • Miyaura Borylation of Chloropyrazines: Shalini, C., et al. (2022). "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." Inorganica Chimica Acta.

  • Synthesis of Alkoxypyrazines: Dunn, S., et al. (2012). "Preparation of brominated 2-alkoxythiophenes via oxidation and etherification."[2] Organic Letters (Contextual reference for alkoxy-halogen exchange methodologies).

  • MIDA Boronates as a Solution: Knapp, D. M., et al. (2010). "In situ slow release of unstable boronic acids from MIDA boronates." Journal of the American Chemical Society.

  • Pyrazine Scaffold in Medicinal Chemistry: Miniyar, P. B., et al. (2016). "Piperazine and Pyrazine: A Privileged Scaffold in Modern Synthesis." Mini-Reviews in Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of (5-Methoxypyrazin-2-yl)boronic Acid

Abstract (5-Methoxypyrazin-2-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methoxypyrazin-2-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for drug discovery.[1][2] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive technical overview of the thermodynamic stability of (5-Methoxypyrazin-2-yl)boronic acid, grounded in the fundamental principles of boronic acid chemistry. We will explore the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and provide detailed, field-proven experimental protocols for their assessment using thermal analysis and forced degradation studies. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's stability profile to ensure reproducibility, optimize reaction conditions, and control impurity profiles in synthetic processes.

Molecular Profile and Inherent Reactivity

(5-Methoxypyrazin-2-yl)boronic acid is an aromatic boronic acid featuring a pyrazine ring substituted with a methoxy group. This substitution pattern creates a unique electronic environment that dictates its stability and reactivity.

  • Pyrazine Ring: The pyrazine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This generally increases the Lewis acidity of the boron center.

  • Methoxy Group: The methoxy group at the 5-position is a strong electron-donating group (EDG) via resonance. It pushes electron density into the pyrazine ring, which can influence the strength and polarity of the carbon-boron (C-B) bond.

This electronic push-pull dynamic is central to understanding the molecule's susceptibility to various degradation forces.

PropertyValueSource
CAS Number 1207738-71-3[3]
Molecular Formula C₅H₇BN₂O₃[3]
Molecular Weight 153.93 g/mol [3]
Appearance Typically an off-white to pale yellow solid
Primary Application Suzuki-Miyaura cross-coupling reactions[4]
Storage Recommendation Store sealed in a dry, refrigerated environment (2-8°C) under inert gas.[3]

Fundamental Degradation Pathways of Arylboronic Acids

The thermodynamic stability of any arylboronic acid, including (5-Methoxypyrazin-2-yl)boronic acid, is primarily challenged by three well-documented chemical processes. Understanding these pathways is essential for designing robust experimental protocols and interpreting stability data.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[5] This is often the most significant degradation pathway in aqueous environments, resulting in the formation of 2-methoxypyrazine and boric acid. The reaction rate is highly dependent on pH, temperature, and the electronic properties of the aryl group.[5] For (5-Methoxypyrazin-2-yl)boronic acid, the electron-donating methoxy group may modulate the susceptibility of the C-B bond to cleavage.

Oxidation

Arylboronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding the corresponding phenol (or in this case, a pyrazinol).[6][7] This process can be initiated by atmospheric oxygen, residual peroxides in solvents, or other reactive oxygen species (ROS). The mechanism can be complex, but it underscores the need for careful handling and storage, often under an inert atmosphere. The stability of boronic acids towards oxidation can be dramatically enhanced by introducing ortho-substituents that can form an intramolecular coordinate bond to the boron atom, a feature not present in this molecule.[7][8]

Anhydride (Boroxine) Formation

In the solid state or in non-aqueous solvents, three molecules of a boronic acid can reversibly lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine.[9][10] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. Boroxine formation is an entropically driven process and is favored at higher temperatures.[10] While not a degradative bond cleavage, this transformation impacts the reagent's solubility, reactivity, and characterization.

cluster_degradation Degradation Pathways main (5-Methoxypyrazin-2-yl)boronic Acid protodeboronation Protodeboronation (Hydrolysis) main->protodeboronation + H₂O (pH dependent) oxidation Oxidation main->oxidation + [O] boroxine Boroxine Formation (Dehydration) main->boroxine - 3 H₂O (Reversible) product1 2-Methoxypyrazine + B(OH)₃ protodeboronation->product1 product2 5-Methoxypyrazin-2-ol oxidation->product2 product3 Cyclic Trimer Anhydride boroxine->product3

Caption: Key degradation and transformation pathways for arylboronic acids.

Experimental Assessment of Thermodynamic Stability

A systematic evaluation of stability requires a multi-pronged approach combining thermal analysis and solution-state stress testing.

Thermal Analysis

Thermal methods provide critical data on the solid-state stability of the compound.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound loses mass due to dehydration or decomposition.

  • Methodology:

    • Equilibrate the TGA instrument under a nitrogen atmosphere (flow rate: 20-50 mL/min).

    • Accurately weigh 5-10 mg of (5-Methoxypyrazin-2-yl)boronic acid into a ceramic or platinum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a constant ramp rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • Interpretation: An initial mass loss around 100-150°C may correspond to the loss of water to form the boroxine. Sharp mass loss at higher temperatures indicates thermal decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To identify melting point, phase transitions, and exothermic/endothermic decomposition events.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow into the sample relative to the reference.

  • Interpretation: A sharp endotherm typically indicates the melting point. Broad endotherms or exotherms, particularly if followed by TGA mass loss, can signify decomposition events.

Forced Degradation (Stress Testing) in Solution

Forced degradation studies are essential for identifying likely degradation products and understanding stability under various processing conditions. The following protocols are based on established industry practices.

cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solution, 60°C) start->thermal photo Photolytic (ICH Q1B light) start->photo quench Quench/Neutralize (If necessary) acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Dilute and Analyze by Validated HPLC Method quench->analyze

Caption: General workflow for a forced degradation study.

Protocol 3: General Procedure for Forced Degradation

  • Stock Solution: Prepare a stock solution of (5-Methoxypyrazin-2-yl)boronic acid at 1.0 mg/mL in a non-aqueous, aprotic solvent like acetonitrile (ACN) to prevent premature hydrolysis.[11]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Run a control sample (1 mL stock + 1 mL diluent) in parallel.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use ACN/water (1:1). Heat at 60°C for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A robust analytical method is crucial to accurately quantify the parent compound and separate it from all potential degradants.

Protocol 4: Reversed-Phase HPLC-UV Method

  • Objective: To separate and quantify (5-Methoxypyrazin-2-yl)boronic acid and its degradation products.

  • Chromatographic System:

    • Column: A column with low silanol activity is critical to minimize on-column hydrolysis.[11][12] An example is a Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • System Suitability: Before analysis, inject a standard solution to ensure the system meets performance criteria for theoretical plates, tailing factor, and reproducibility.

  • Analysis: Calculate the percentage of the parent compound remaining and the area percentage of any new peaks formed.

Data Interpretation and Presentation

The data from forced degradation studies should be summarized to provide a clear stability profile.

Table 1: Example Summary of Forced Degradation Results

Stress Condition (24h)% Parent RemainingMajor Degradant Peak (RT, min)Total Impurities (%)Likely Degradation Pathway
Control (RT)>99.5N/A<0.5Stable
0.1 M HCl, 60°C85.25.814.8Protodeboronation
0.1 M NaOH, 60°C92.15.8, 7.27.9Protodeboronation/Other
3% H₂O₂, RT78.59.521.5Oxidation
Heat (60°C, solution)98.05.82.0Minor Protodeboronation

(Note: Data is illustrative and not from actual experimental results.)

Computational Stability Assessment

While experimental data is paramount, computational chemistry using methods like Density Functional Theory (DFT) can offer predictive insights.[13][14] These calculations can be used to:

  • Determine the C-B bond dissociation energy.

  • Model the transition state energies for protodeboronation under different catalytic conditions (e.g., acid or base).

  • Predict the relative stability of the boronic acid versus its boroxine form.

These theoretical results can help rationalize experimental findings and guide further investigation.

Conclusion and Recommendations

The thermodynamic stability of (5-Methoxypyrazin-2-yl)boronic acid is governed by its susceptibility to protodeboronation, oxidation, and boroxine formation. The presence of an electron-deficient pyrazine ring and an electron-donating methoxy group creates a complex electronic landscape that requires careful experimental evaluation.

Key Recommendations for Users:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8°C), and protected from light to minimize oxidative and hydrolytic degradation.[3]

  • Handling: When preparing solutions, use dry, aprotic solvents. Minimize exposure to atmospheric moisture and oxygen. For reactions in aqueous or protic media, be aware that protodeboronation is a potential side reaction that can lower yields and introduce impurities.

  • Analysis: Always use analytical methods specifically designed to handle boronic acids, preferably employing columns with low silanol activity to prevent on-column degradation.[11][12]

  • Process Development: A thorough forced degradation study is strongly recommended before use in multi-step syntheses to understand potential incompatibilities and impurity formation under various reaction conditions.

By applying the principles and protocols outlined in this guide, researchers and developers can effectively manage the stability of (5-Methoxypyrazin-2-yl)boronic acid, ensuring its reliable performance in the synthesis of next-generation pharmaceuticals.

References

  • Groziak, M. P., & Robins, L. I. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 4268–4276. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research, 50(5), 1365–1376. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]

  • Wolle, D. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 567-579. [Link]

  • Theato, P., et al. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters, 6(2), 194-198. [Link]

  • Rao, K. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Omega. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. WordPress.com. [Link]

  • Wang, B., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(13), 3308–3313. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • van der Vlis, E., et al. (2007). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1149(2), 279-285. [Link]

  • Coufal, R., & Vohlídal, J. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17383. [Link]

  • ResearchGate. (2023). (PDF) Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. [Link]

  • Kubo, Y., & Sugawa, K. (2012). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Synthetic Organic Chemistry, Japan, 70(1), 24-32. [Link]

  • AMEIBO. (n.d.). (5-Methoxypyrazin-2-YL)boronic acid. [Link]

  • Organic Process Research & Development. (2011). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ACS Publications. [Link]

  • Singh, A., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

  • Russian Journal of General Chemistry. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Springer. [Link]

  • bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]

  • eScholarship.org. (2023). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. [Link]

  • Juraske, M., & Steinhaus, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Journal of Agricultural and Food Chemistry. [Link]

Sources

Foundational

Predicting and Mitigating Metabolic Liabilities of the 5-Methoxypyrazine Motif

An In-Depth Technical Guide: A Senior Application Scientist's Guide for Drug Development Professionals The 5-methoxypyrazine scaffold is a privileged motif in medicinal chemistry, valued for its role in crafting molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Drug Development Professionals

The 5-methoxypyrazine scaffold is a privileged motif in medicinal chemistry, valued for its role in crafting molecules with high target affinity and desirable physicochemical properties. However, like many electron-rich N-heterocycles, it presents a distinct set of metabolic challenges that can impede drug development. Rapid metabolic turnover can lead to poor pharmacokinetic profiles, low bioavailability, and the formation of potentially reactive metabolites. Understanding and predicting these liabilities early in the discovery pipeline is not just advantageous; it is critical for success.

This guide provides an in-depth exploration of the metabolic pathways governing the fate of 5-methoxypyrazine-containing compounds. We will dissect the key enzymatic players, detail field-proven in vitro and in silico predictive methodologies, and outline strategic medicinal chemistry approaches to engineer metabolic stability, transforming liabilities into opportunities for optimization.

Deconstructing the Metabolic Profile: Key Liabilities and Enzymatic Pathways

The metabolic fate of the 5-methoxypyrazine core is primarily dictated by two "soft spots": the methoxy group and the electron-rich pyrazine ring itself. The enzymatic machinery of the liver, particularly Cytochrome P450 (CYP) and Aldehyde Oxidase (AOX), are the principal catalysts of its biotransformation.

Primary Metabolic Reactions
  • O-demethylation: This is often the most significant metabolic pathway. CYP enzymes, through an oxidative mechanism, cleave the methyl group, yielding a hydroxypyrazine metabolite.[1][2] This process can dramatically alter the compound's properties, often leading to rapid secondary metabolism (e.g., glucuronidation) and excretion. The reaction proceeds via hydrogen atom abstraction from the methyl group, a process efficiently catalyzed by the P450 Compound I active species.[3]

  • Aromatic Hydroxylation: The pyrazine ring is susceptible to direct oxidation by both CYP and AOX enzymes, forming hydroxylated derivatives.[1] The position of hydroxylation is influenced by the electronic properties of the ring and any existing substituents. This pathway is of particular concern as it can sometimes lead to the formation of reactive quinone-type metabolites.

  • N-oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, a common metabolic pathway for aza-aromatic compounds.[4][5]

The Enzymatic Arbiters of Fate
  • Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are the workhorses of Phase I drug metabolism, responsible for the majority of oxidative biotransformations.[6] For 5-methoxypyrazine motifs, CYP1A, CYP2D6, and CYP3A4 are often implicated in both O-demethylation and ring hydroxylation.[3][6][7]

  • Aldehyde Oxidase (AOX): A cytosolic enzyme of growing importance, AOX specializes in the metabolism of N-heterocycles.[8][9] It catalyzes the oxidation of electron-deficient carbons on the pyrazine ring.[10] A critical challenge with AOX is the significant species-specific variation in its activity, making predictions from preclinical species to humans notoriously difficult.[8] This underscores the importance of using human-derived test systems.

A Synergistic Approach to Metabolic Prediction

No single method can fully predict a compound's metabolic fate. The most robust strategy integrates computational predictions with empirical in vitro data. This iterative cycle of prediction, testing, and redesign is the cornerstone of modern drug discovery.

In Silico Screening: The First Line of Defense

Computational tools allow for the rapid screening of virtual compounds, identifying potential metabolic "hotspots" before a molecule is even synthesized.[11][12] These methods are broadly classified into two categories:

  • Ligand-Based Approaches: These models use the chemical structure of a compound to predict its susceptibility to metabolism based on databases of known metabolic fates.[13]

  • Structure-Based Approaches: These methods require a 3D structure of the metabolizing enzyme (e.g., a CYP isoform) and use docking simulations to predict how a compound binds in the active site, thereby identifying which atoms are most likely to be metabolized.[13][14]

The workflow involves identifying likely sites of metabolism (SoMs), which can then guide initial chemistry efforts.[15]

InSilico_Workflow cluster_0 In Silico Prediction Pipeline Start Virtual Compound Library (5-methoxypyrazine series) P450_Model CYP450 Metabolism Prediction Models (e.g., FAME 3, MetaSite) Start->P450_Model AO_Model Aldehyde Oxidase (AO) Prediction Models Start->AO_Model SoM_Prediction Predict Sites of Metabolism (SoMs) 'Metabolic Hotspots' P450_Model->SoM_Prediction AO_Model->SoM_Prediction Rank Rank Compounds by Predicted Metabolic Liability SoM_Prediction->Rank Output Prioritized List for Synthesis and In Vitro Testing Rank->Output

Caption: Workflow for in silico prediction of metabolic hotspots.

In Vitro Assays: Generating Quantitative Data

In vitro experiments are essential for confirming in silico predictions and generating the quantitative data needed to rank compounds and build structure-activity relationships (SAR).[16]

This assay is the industry standard for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[17][18] Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYPs.[19] By incubating a compound with HLMs and an NADPH cofactor, one can measure the rate of its disappearance over time.[17]

Experimental Protocol: HLM Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from 50 donors) on ice.[19]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[18]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare an NADPH-regenerating system solution (Cofactor Solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[18]

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound (final concentration typically 1-3 µM; final DMSO/acetonitrile concentration <1%).[17][18]

    • Add liver microsomes (final concentration 0.5 mg/mL).[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed Cofactor Solution.[18] For negative controls, add buffer instead of the cofactor solution.[18]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[17][18]

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Presentation: Typical HLM Assay Parameters

ParameterTypical ValueRationale
Test Compound Conc.1 µMBelow typical Km to ensure first-order kinetics.
Microsome Conc.0.5 mg/mLBalances metabolic activity with reagent cost.[17]
CofactorNADPH (regenerating system)Essential for CYP enzyme activity.[17]
Time Points0, 5, 15, 30, 45, 60 minCaptures a range of metabolic rates.[17]
Positive ControlsVerapamil (High), Diazepam (Low)Ensures the assay system is performing as expected.[17]

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural log of this percentage versus time gives a linear plot from which the slope (k) is determined.

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsome Amount)

HLM_Workflow cluster_1 Human Liver Microsome (HLM) Assay Workflow Prep Prepare Reagents: HLMs, Compound, Buffer, NADPH Cofactor Incubate Incubate at 37°C: Compound + HLMs + Cofactor Prep->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Sample->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Experimental workflow for the HLM stability assay.

To gain a more holistic view of metabolism, including both Phase I and Phase II enzymes, as well as the influence of cellular uptake, hepatocyte stability assays are employed.[20] Cryopreserved human hepatocytes are considered the "gold standard" as they contain a full complement of relevant drug-metabolizing enzymes and cofactors.[20][21]

Experimental Protocol: Suspension Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams Medium E).[20]

    • Determine cell viability and density using a method like trypan blue exclusion. Dilute to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[20]

  • Incubation:

    • In a 12- or 24-well plate, add the hepatocyte suspension.[20]

    • Add the test compound (final concentration typically 1 µM).

    • Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to maintain cells in suspension.[20]

  • Sampling & Quenching:

    • Follow the same sampling, quenching, and analysis procedure as described for the HLM assay. Time points may be extended (e.g., up to 120 or 240 minutes) to capture slower metabolism.[20]

Data Analysis: Data analysis is similar to the HLM assay, but the resulting Clint is expressed in µL/min/10⁶ cells. This value can then be scaled to predict in vivo hepatic clearance in humans.[22]

Hepatocyte_Workflow cluster_2 Hepatocyte Stability Assay Workflow Thaw Thaw & Prepare Cryopreserved Hepatocytes Incubate Incubate at 37°C: Compound + Hepatocyte Suspension Thaw->Incubate Sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze Scale Calculate Clint and Scale to Predict In Vivo Hepatic Clearance Analyze->Scale

Caption: Workflow for the suspension hepatocyte stability assay.

Pinpointing the Problem: Metabolite Identification

Identifying the structures of the metabolites formed is crucial. It confirms the metabolic hotspots predicted by in silico models and observed as clearance in in vitro assays.[23] This information is the most valuable guidance for medicinal chemists to rationally design more stable analogues. The typical workflow involves incubating the parent compound in a metabolically competent system (like hepatocytes or microsomes) and analyzing the sample with high-resolution LC-MS/MS to detect and structurally characterize the new metabolic products.[23]

Engineering Stability: Medicinal Chemistry Strategies

Once a metabolic liability is confirmed, several strategies can be employed to mitigate it. The goal is to reduce the rate of metabolism without negatively impacting the compound's desired biological activity.[16][24]

Summary of Strategies to Enhance Metabolic Stability

StrategyApproachExample for 5-MethoxypyrazineRationale
Block Metabolic Site Introduce an inert atom at the site of metabolism.Replace a hydrogen on the methoxy group with deuterium (D) or replace a hydrogen on the pyrazine ring with fluorine (F).The C-D or C-F bond is stronger than the C-H bond, slowing the rate of bond cleavage by metabolic enzymes.[24][25]
Electronic Modification Add electron-withdrawing groups to the pyrazine ring.Incorporate a trifluoromethyl (-CF₃) or sulfone (-SO₂R) group.Reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYPs and AOX.[24][26]
Steric Hindrance Introduce a bulky group near the metabolic hotspot.Place a tert-butyl group adjacent to the methoxy group.Physically blocks the metabolic enzyme from accessing the labile site.[27]
Scaffold Hopping Replace the pyrazine ring with a more metabolically stable bioisostere.Replace the 5-methoxypyrazine with a 5-methoxypyrimidine or a 2-methoxypyridine.Alters the electronic properties and potential sites of metabolism while aiming to maintain the key pharmacophore interactions.[26][27]

Conclusion

The 5-methoxypyrazine motif, while attractive, demands a proactive and integrated strategy to address its inherent metabolic liabilities. The path to a successful drug candidate involves a continuous loop of computational prediction, robust in vitro assessment, and rational chemical modification. By employing in silico tools to flag risks, using human-derived systems like liver microsomes and hepatocytes to generate reliable clearance data, and applying proven medicinal chemistry strategies to block or deactivate metabolic hotspots, researchers can effectively navigate the challenges posed by this scaffold. This multi-faceted approach not only accelerates the drug discovery process but also significantly increases the probability of advancing compounds with favorable pharmacokinetic profiles into clinical development.

References

  • in silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed. (2019, March 15). PubMed.
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Exploratory

Commercial Availability and Technical Guide for High-Purity (5-Methoxypyrazin-2-yl)boronic Acid

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (5-Methoxypyrazin-2-yl)boronic Acid in Modern Drug Discovery (5-Me...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Methoxypyrazin-2-yl)boronic Acid in Modern Drug Discovery

(5-Methoxypyrazin-2-yl)boronic acid, a key building block in contemporary medicinal chemistry, has garnered significant attention for its role in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] The methoxypyrazine moiety is a prevalent scaffold in numerous biologically active molecules, and the boronic acid functionality provides a stable, yet reactive handle for the facile construction of biaryl and heteroaryl structures. This guide offers a comprehensive overview of the commercial availability of high-purity (5-Methoxypyrazin-2-yl)boronic acid, detailed methodologies for its synthesis and purification, and robust analytical techniques for quality control, tailored for professionals in the field of drug development.

Commercial Availability of High-Purity (5-Methoxypyrazin-2-yl)boronic Acid

A critical first step in any research or development endeavor is the reliable sourcing of starting materials. High-purity (5-Methoxypyrazin-2-yl)boronic acid is commercially available from a variety of suppliers, catering to different scales, from research quantities to bulk manufacturing. The purity of the commercially available material is typically ≥95% or ≥98%, which is suitable for many applications. However, for the synthesis of APIs and other sensitive applications, further purification may be necessary to remove residual impurities such as the corresponding boroxine or starting materials from the synthesis.

SupplierCAS NumberStated PurityNotes
ChemScene1207738-71-3≥98%Offers custom synthesis and process optimization services.[2]
BLDpharm934346-27-795%Provides basic physical and safety information.
Synblock1310404-63-7NLT 98% (for pinacol ester)Specializes in building blocks for innovative synthesis.
Fluorochem475275-69-590% (for a related chloro-derivative)A supplier of a wide range of fluorinated and specialty chemicals.[3]
Aladdin1207738-71-3Not specifiedA broad range chemical supplier.[4]

Synthesis of High-Purity (5-Methoxypyrazin-2-yl)boronic Acid: A Representative Protocol

While numerous proprietary methods exist for the synthesis of (5-Methoxypyrazin-2-yl)boronic acid, a common and adaptable approach involves the lithiation of a suitable pyrazine precursor followed by borylation. The following is a representative, lab-scale protocol based on established methodologies for the synthesis of aryl boronic acids.[5]

Diagram of the Synthetic Workflow:

G A 2-Chloro-5-methoxypyrazine B Lithiation (n-BuLi, THF, -78 °C) A->B C Borylation (Triisopropyl borate, -78 °C) B->C D Hydrolysis (Aqueous Acid) C->D E Crude (5-Methoxypyrazin-2-yl)boronic acid D->E F Purification E->F G High-Purity Product (>99%) F->G

Caption: Synthetic workflow for (5-Methoxypyrazin-2-yl)boronic acid.

Step-by-Step Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-5-methoxypyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification Strategies for Achieving >99% Purity

Achieving high purity is paramount for applications in drug development. The crude (5-Methoxypyrazin-2-yl)boronic acid can be purified by a variety of techniques, with the choice of method depending on the nature of the impurities.

Diagram of the Purification Workflow:

G A Crude Product B Recrystallization A->B C Acid-Base Extraction A->C D Chromatography A->D E High-Purity Product B->E C->E D->E G A (5-Methoxypyrazin-2-yl)boronic acid C Pd Catalyst Base A->C B Aryl/Heteroaryl Halide B->C D Coupled Product C->D

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of (5-Methoxypyrazin-2-yl)boronic acid

Abstract The cross-coupling of (5-Methoxypyrazin-2-yl)boronic acid represents a classic challenge in medicinal chemistry: the "2-heteroaryl boronate problem." Unlike simple aryl boronic acids, 2-pyrazinyl boronates are i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cross-coupling of (5-Methoxypyrazin-2-yl)boronic acid represents a classic challenge in medicinal chemistry: the "2-heteroaryl boronate problem." Unlike simple aryl boronic acids, 2-pyrazinyl boronates are inherently unstable, prone to rapid protodeboronation and catalyst poisoning due to the proximal nitrogen atoms. This guide provides a mechanistic analysis of these failure modes and details two field-proven protocols: a High-Activity Precatalyst System (XPhos Pd G4) for standard couplings and a Slow-Release Strategy for highly unstable substrates. These methods ensure high fidelity in synthesizing pyrazine-containing drug scaffolds.

Introduction & Mechanistic Challenges

Pyrazine rings are privileged scaffolds in oncology and antimicrobial pharmacophores due to their ability to modulate lipophilicity and hydrogen bonding. However, introducing the pyrazine moiety via a boronic acid at the C2 position is notoriously difficult.

The "2-Heteroaryl Problem"

The primary failure mode is protodeboronation . Under the basic conditions required for Suzuki-Miyaura coupling, (5-Methoxypyrazin-2-yl)boronic acid forms a zwitterionic intermediate. The basic ring nitrogen coordinates to the boron atom, weakening the C-B bond and facilitating hydrolysis.[1] This reaction is often faster than the desired transmetalation to Palladium.

Catalyst Deactivation

The pyrazine nitrogens are strong


-donors. They can displace phosphine ligands on the Palladium center, forming unreactive Pd-pyridine type complexes (Pd-N coordination), effectively poisoning the catalytic cycle.
Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

G BoronicAcid (5-Methoxypyrazin-2-yl) boronic acid Boronate Boronate Anion (Activated) BoronicAcid->Boronate + Base Base Base (OH-) Zwitterion Zwitterionic Intermediate Boronate->Zwitterion N-B Coordination Transmetalation Transmetalation Boronate->Transmetalation Desired Path Protodeboronated 5-Methoxypyrazine (Dead End) Zwitterion->Protodeboronated Hydrolysis (Fast) Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Transmetalation Product Coupled Biaryl Product Transmetalation->Product Reductive Elimination

Figure 1: Mechanistic divergence showing the high risk of protodeboronation via zwitterionic stabilization.[1][2]

Optimization Strategy

To overcome these challenges, we employ a "Rapid Transmetalation" strategy. We must accelerate the cross-coupling rate to outcompete decomposition.

Ligand Selection: Buchwald Dialkylbiaryl Phosphines

We utilize XPhos or RuPhos . These bulky, electron-rich ligands serve two purposes:

  • Facilitate Transmetalation: The bulk promotes the formation of the monoligated Pd species, which is highly active for transmetalation.

  • Prevent Poisoning: The steric bulk prevents the pyrazine nitrogen from coordinating to the Palladium center.

Catalyst Source: Precatalysts

Using traditional


 or 

is insufficient due to slow activation and poor stability. We utilize Pd-G4 Precatalysts (e.g., XPhos Pd G4). These release the active

species immediately upon mild heating, ensuring high catalyst concentration at the start of the reaction.
Base & Solvent
  • Base:

    
     (Potassium Phosphate Tribasic) is preferred over carbonates. It provides a "buffered" basicity that is strong enough to activate the boronic acid but mild enough to retard base-catalyzed protodeboronation.
    
  • Solvent: 1,4-Dioxane/Water (4:1) or THF/Water.[3] A small amount of water is strictly necessary for the boronic acid activation mechanism, but excess water accelerates decomposition.

Experimental Protocols

Protocol A: Standard High-Activity Coupling (Recommended)

Best for coupling with aryl bromides or activated aryl chlorides.

Reagents:

  • (5-Methoxypyrazin-2-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and (5-Methoxypyrazin-2-yl)boronic acid (231 mg, 1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

    • Note: If G4 is unavailable, use

      
       (2 mol%) and XPhos (8 mol%) premixed in solvent for 5 mins.
      
  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent/Base Addition: Add degassed THF (4 mL) followed by 0.5 M aqueous

    
     (6 mL, 3.0 mmol).
    
    • Critical: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the block to 60°C . Monitor by LCMS after 1 hour.

    • Tip: Do not overheat (>80°C) as this accelerates protodeboronation.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: "Slow Release" Strategy (For Difficult Substrates)

Use this if Protocol A yields >50% protodeboronated byproduct (5-methoxypyrazine).

This method simulates the stability of MIDA boronates by keeping the concentration of free boronic acid low.

Reagents:

  • Same as Protocol A.

Step-by-Step Procedure:

  • Charge: Place Aryl Halide, Catalyst (XPhos Pd G4), and Base (

    
    ) in the reaction vial with 80% of the total solvent volume. Heat to 60°C.
    
  • Feed: Dissolve (5-Methoxypyrazin-2-yl)boronic acid in the remaining solvent (degassed).

  • Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over 2 hours .

  • Completion: Stir for an additional 1 hour after addition is complete.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield + 5-Methoxypyrazine detected Rapid ProtodeboronationSwitch to Protocol B (Slow addition) or use anhydrous conditions with CuCl (1.0 equiv) as a promoter.
Low Yield + No byproduct Catalyst Poisoning / Inactive CatalystSwitch ligand to RuPhos or BrettPhos . Ensure solvent is thoroughly degassed (

kills active Pd).
Incomplete Conversion Boronic Acid consumed before HalideIncrease Boronic Acid equivalents to 2.0 - 2.5 equiv . Add in portions (0h, 1h, 2h).
Homocoupling of Halide Oxidative couplingReduce catalyst loading; ensure strict anaerobic conditions.

Workflow Visualization

Workflow Start Start: Reagent Prep MixSolids Combine Halide + Boronic Acid (Unless using Slow Add) Start->MixSolids AddCat Add XPhos Pd G4 (Air Stable Solid) MixSolids->AddCat Purge Purge with Ar/N2 (CRITICAL) AddCat->Purge AddSolvents Add Degassed Solvent + Base Purge->AddSolvents Heat Heat to 60°C Vigorous Stirring AddSolvents->Heat Monitor LCMS Check @ 1h Heat->Monitor Decision Product > 80%? Monitor->Decision Workup Workup & Purification Decision->Workup Yes Trouble Consult Troubleshooting (Add more Boronic Acid) Decision->Trouble No Trouble->Heat Re-optimize

Figure 2: Operational workflow for the standard XPhos Pd G4 coupling protocol.

References

  • Kinetic Guidelines for the Coupling of 2-Heteroaryl Boronates. Billingsley, K. L., Buchwald, S. L. (2007).[3][5] Journal of the American Chemical Society. [Link]

  • Mechanistic Basis for the Protodeboronation of 2-Pyridyl Boronic Acids. Cox, P. A., et al. (2016). Journal of the American Chemical Society. [Link]

  • Slow-Release Strategy using MIDA Boronates. Knapp, D. M., Gillis, E. P., Burke, M. D. (2009). Journal of the American Chemical Society. [Link][3]

  • XPhos Pd G4: Evolution of Precatalysts for Cross-Coupling. Bruno, N. C., et al. (2013). Chemical Science. [Link]

Sources

Application

Application Note: Optimized Chan-Lam Coupling of (5-Methoxypyrazin-2-yl)boronic acid

Abstract & Strategic Overview The incorporation of the 5-methoxypyrazine moiety is a high-value transformation in medicinal chemistry, often improving metabolic stability and lipophilicity profiles compared to pyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of the 5-methoxypyrazine moiety is a high-value transformation in medicinal chemistry, often improving metabolic stability and lipophilicity profiles compared to pyridines or phenyl rings. While Suzuki-Miyaura coupling is standard for C-C bonds, attaching heteroatoms (N, O) to the pyrazine core remains challenging. Nucleophilic aromatic substitution (


) often requires harsh conditions or specific leaving groups.

The Chan-Lam-Evans coupling offers a mild, oxidative alternative using boronic acids. However, (5-methoxypyrazin-2-yl)boronic acid presents specific challenges:

  • Protodeboronation: The electron-deficient pyrazine ring facilitates rapid hydrolysis of the C-B bond, a pathway that outcompetes the slow transmetallation step.

  • Lewis Basicity: The pyrazine nitrogens can coordinate to the Copper catalyst, potentially poisoning the active cycle.

This application note details an optimized "Low-Water / Ligand-Accelerated" protocol designed specifically to overcome these instability issues, ensuring high fidelity coupling with amines and phenols.

Mechanistic Insight & Reaction Design[1]

To succeed with this substrate, one must understand the catalytic cycle. The reaction does not proceed via the standard oxidative addition seen in Palladium chemistry. Instead, it relies on a Cu(II)/Cu(III) oxidative cycle.[1]

The Challenge of Heteroaryl Boronic Acids

For electron-rich aryl boronic acids, transmetallation is fast. For electron-deficient heteroaryls like (5-methoxypyrazin-2-yl)boronic acid, transmetallation is the rate-determining step (RDS). If this step is too slow, the boronic acid decomposes via protodeboronation.

Solution: We employ 1,10-phenanthroline or 2,2'-bipyridine as bidentate ligands. These ligands serve two roles:

  • Stabilization: They prevent catalyst aggregation.

  • Acceleration: They lower the activation energy for transmetallation and stabilize the high-energy Cu(III) intermediate.

Mechanistic Pathway (DOT Visualization)

ChanLamMechanism Cu2 Cu(II)-Ligand Complex (Resting State) Cu2_Sub Cu(II)-Substrate-Boronate Cu2->Cu2_Sub + Nucleophile (H-Nu) Transmetal Transmetallation (Rate Determining Step) Oxidation Oxidation by O2 Transmetal->Oxidation Slow Step Cu2_Sub->Transmetal + Pyrazinyl Boronic Acid Cu3 Cu(III) Species (High Energy) Oxidation->Cu3 RedElim Reductive Elimination (C-N/O Bond Formation) Cu3->RedElim Product Product + Cu(I) RedElim->Product Reox Re-oxidation to Cu(II) Product->Reox + O2 Reox->Cu2 Cycle Closes

Figure 1: The catalytic cycle highlights the critical Transmetallation step, which competes with boronic acid decomposition.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9]
  • Substrate: (5-Methoxypyrazin-2-yl)boronic acid (CAS: 1207738-71-3). Note: Store at 4°C. If the solid is dark brown/black, purify or purchase fresh.

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (Anhydrous preferred).

  • Ligand: 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (phen).

  • Base: Pyridine (anhydrous) or Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Must be anhydrous.

  • Additive: 4Å Molecular Sieves (Activated powder). Critical for this substrate.

Standard Operating Procedure (N-Arylation)

This protocol is scaled for 1.0 mmol of nucleophile.

Step 1: Catalyst Pre-complexation (15 mins)

  • In a dry vial, weigh Cu(OAc)₂ (0.1 - 0.2 mmol, 10-20 mol%) and 2,2'-bipyridine (0.1 - 0.2 mmol, 1:1 ratio to Cu) .

  • Add DCM (2.0 mL) and stir vigorously. The solution should turn a deep blue/green, indicating ligand coordination.

Step 2: Reaction Assembly

  • To the catalyst mixture, add the Nucleophile (Amine/Aniline, 1.0 mmol) .

  • Add Activated 4Å Molecular Sieves (200 mg) . Do not skip this step.

  • Add (5-Methoxypyrazin-2-yl)boronic acid (1.5 - 2.0 mmol, 1.5-2.0 equiv) .

    • Expert Tip: If the reaction is large scale (>5 mmol), add the boronic acid in 3 portions over 2 hours to minimize decomposition.

  • Add Base (Pyridine, 2.0 mmol, 2.0 equiv) .

Step 3: Oxidation & Stirring

  • The reaction requires Oxygen.[2][3][4] For small scale (<2 mmol), an O₂ balloon is recommended. For larger scales, sparge with dry air/O₂ for 5 minutes, then keep under a positive pressure of O₂.

  • Stir vigorously at Room Temperature (20-25°C) .

    • Note: Do not heat initially. Heat accelerates protodeboronation. Only heat to 40°C if conversion is <10% after 4 hours.

Step 4: Monitoring (TLC/LCMS)

  • Monitor consumption of the nucleophile. The boronic acid will likely show a "deboronated" peak (2-methoxypyrazine) in LCMS; this is normal.

  • Typical reaction time: 12 - 24 hours .

Step 5: Work-up

  • Dilute with EtOAc (20 mL).

  • Filter through a pad of Celite to remove sieves and copper salts.

  • Copper Removal Wash: Wash the filtrate with 10% aqueous EDTA solution or NH₄OH/NH₄Cl buffer. This is crucial to remove residual copper coordinated to the pyrazine product.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Optimization & Troubleshooting Guide

Key Variables Table
VariableRecommendationRationale
Solvent DCM or MeCN (Anhydrous)Avoids MeOH. Protic solvents accelerate boronic acid hydrolysis.
Stoichiometry 1.5 - 2.0 equiv Boronic AcidCompensates for the inevitable loss of reagent to protodeboronation.
Ligand Bipyridine or PhenanthrolineEssential for heteroaryls. Unligated Cu(OAc)₂ often fails for pyrazines.
Atmosphere Pure O₂ BalloonAir is often insufficient for difficult transmetallations; pure O₂ drives the Cu(III) formation.
Sieves 4Å PowderScavenges water produced during the coupling, protecting the boronic acid.
Troubleshooting Flowchart

Troubleshooting Start Low Yield? Check1 Is Boronic Acid Decomposing? Start->Check1 Sol1 Add Molecular Sieves Switch to Anhydrous DCM Slow Addition of Boronic Acid Check1->Sol1 Yes (Pyrazine detected) Check2 No Reaction (SM remaining)? Check1->Check2 No Sol2 Switch Ligand to Phenanthroline Increase O2 Pressure Heat to 40°C Check2->Sol2 Yes Check3 Blue Product Spot? Check2->Check3 Conversion Good, Isolation Poor Sol3 Copper Contamination. Wash with EDTA or NH4OH. Check3->Sol3

Figure 2: Diagnostic workflow for optimizing reaction yields.

Substrate Scope & Limitations

The electron-donating methoxy group at C5 provides some stability compared to the parent pyrazine, but the electrophilicity of the C2 position remains high.

Nucleophile ClassExpected YieldNotes
Anilines (Electron Rich) High (70-90%)Best substrates. Fast nucleophilic attack.
Anilines (Electron Poor) Moderate (40-60%)Slow reaction; requires 2.0 equiv boronic acid and 48h.
Aliphatic Amines (1°) Moderate (50-70%)Can coordinate Cu strongly. Use 20 mol% catalyst.
Phenols Moderate (50-70%)Requires Et₃N instead of Pyridine.
Amides/Sulfonamides Low-Moderate (30-50%)Difficult. Requires higher temp (40-50°C), increasing decomposition risk.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[5] Link

  • Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.[5][6] Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[5] Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[6] Journal of the American Chemical Society, vol. 139, no.[6] 13, 2017, pp. 4769–4779.[6] Link

  • Watson, A. J. B., et al. "Solvent-Mediated Chan-Lam Coupling of Aryl Boronic Esters."[6] Journal of Organic Chemistry, vol. 81, no. 9, 2016. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of (5-Methoxypyrazin-2-yl)boronic acid in Fragment-Based Drug Discovery

I. Introduction: The Power of the Pyrazine Boronic Acid Fragment Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by using low molecular weight molecules (<300 Da) to pro...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Power of the Pyrazine Boronic Acid Fragment

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by using low molecular weight molecules (<300 Da) to probe the binding sites of biological targets.[1][2] These fragments, while exhibiting weak affinity, often bind with high ligand efficiency. Their simplicity provides a rich starting point for optimization into potent and selective drug candidates.

(5-Methoxypyrazin-2-yl)boronic acid is an exemplary fragment that combines several desirable features for medicinal chemistry campaigns. The pyrazine ring, a bioisostere of other aromatic systems, offers multiple hydrogen bond acceptors and opportunities for diverse aromatic interactions.[3] The methoxy group provides an additional hydrogen bond acceptor and a potential metabolic "soft spot" or a vector for synthetic elaboration. Critically, the boronic acid moiety is a versatile functional group; it can participate in hydrogen bonding or form reversible covalent bonds with nucleophilic residues like serine or threonine, a mechanism famously exploited by the proteasome inhibitor Bortezomib.[3][4][5] This unique combination makes (5-Methoxypyrazin-2-yl)boronic acid a high-value tool for probing protein active sites and a foundational building block for constructing complex, biologically active molecules.

II. Physicochemical Properties and Fragment Qualification

To qualify as a useful fragment, a molecule should adhere to the "Rule of Three," which provides a guideline for optimal physicochemical properties. (5-Methoxypyrazin-2-yl)boronic acid aligns well with these principles.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Formula C₅H₇BN₂O₃-Defines the elemental composition.
Molecular Weight 153.93 g/mol [6]< 300 DaEnsures the molecule is small enough to explore diverse chemical space within a binding pocket.
LogP -1.835[6]≤ 3Low lipophilicity generally correlates with better aqueous solubility, crucial for biophysical assays.
Hydrogen Bond Donors 2[6]≤ 3The -B(OH)₂ group provides two donors, enabling key interactions with the target protein.
Hydrogen Bond Acceptors 5[6]≤ 3The two pyrazine nitrogens and three oxygens offer multiple points for hydrogen bonding. Note: While the acceptor count is 5, the overall polarity and solubility remain favorable.
Rotatable Bonds 2[6]≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Topological Polar Surface Area (TPSA) 75.47 Ų[6]≤ 60 ŲNote: The TPSA is slightly above the guideline, primarily due to the boronic acid group. This enhances solubility and interaction potential.

The properties of (5-Methoxypyrazin-2-yl)boronic acid make it an ideal candidate for FBDD campaigns, balancing complexity, solubility, and synthetic tractability.

III. Core Applications & Methodologies

A. Application 1: Fragment Screening for Hit Identification

The primary application of this fragment is in initial screening campaigns to identify "hits"—fragments that bind to a protein of interest. Its robust biophysical characteristics make it detectable by various techniques. A typical workflow involves a primary screen to identify binders, followed by an orthogonal screen to confirm the interaction and structural biology to elucidate the binding mode.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. (5-Methoxypyrazin-2-yl)boronic acid) Primary_Screen Primary Screen (e.g., DSF, NMR) Fragment_Library->Primary_Screen Identify Binders Orthogonal_Screen Orthogonal Screen (e.g., SPR, ITC) Primary_Screen->Orthogonal_Screen Confirm Hits Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Orthogonal_Screen->Structural_Biology Characterize Binding Structure_Guided_Design Structure-Guided Design Structural_Biology->Structure_Guided_Design Inform Design Synthesis Synthesis of Analogs Structure_Guided_Design->Synthesis SAR SAR Exploration Synthesis->SAR SAR->Structure_Guided_Design Iterative Cycle Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Hit Identification using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen fragments by measuring changes in a protein's thermal denaturation temperature (Tₘ) upon ligand binding.

Objective: To identify if (5-Methoxypyrazin-2-yl)boronic acid binds to and stabilizes a target protein (e.g., a protein kinase).

Materials:

  • Purified target protein (e.g., 1-2 mg/mL stock in appropriate buffer).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • (5-Methoxypyrazin-2-yl)boronic acid (e.g., 100 mM stock in DMSO).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • 96-well or 384-well PCR plates compatible with a qPCR instrument.

Procedure:

  • Protein Preparation: Prepare a working solution of the target protein at a final concentration of 2 µM in DSF buffer.

  • Fragment Preparation: Prepare a stock solution of (5-Methoxypyrazin-2-yl)boronic acid in DMSO. For the assay, create a working plate by diluting the fragment to 1 mM in DSF buffer (final DMSO concentration should be kept low, typically ≤1%).

  • Assay Plate Setup:

    • In each well of a PCR plate, add 18 µL of the 2 µM protein solution.

    • Add 2 µL of the 1 mM fragment working solution to the sample wells.

    • Add 2 µL of DSF buffer with equivalent DMSO concentration to the negative control wells.

  • Dye Addition: Prepare a 1:100 dilution of the SYPRO Orange dye stock in DSF buffer. Add 5 µL of this diluted dye to each well. The final volume in each well will be ~25 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a qPCR instrument.

    • Set the instrument to monitor fluorescence while ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Analysis: A positive "hit" is identified by a statistically significant positive shift in the melting temperature (ΔTₘ) compared to the protein-DMSO control. A ΔTₘ of >2 °C is generally considered a strong initial hit.

B. Application 2: Synthetic Building Block via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile reactions in modern organic synthesis for forming carbon-carbon bonds.[7][8] (5-Methoxypyrazin-2-yl)boronic acid is an excellent coupling partner, allowing for the direct installation of the methoxypyrazine moiety onto various scaffolds. This is a cornerstone of the "fragment growing" or "fragment linking" phase of FBDD.[1][9]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ ((5-Methoxypyrazin-2-yl)boronic acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for library synthesis.

Objective: To couple (5-Methoxypyrazin-2-yl)boronic acid with a heteroaryl bromide to generate a biaryl product for SAR studies.

Materials:

  • (5-Methoxypyrazin-2-yl)boronic acid (1.2 equivalents).

  • Heteroaryl bromide (e.g., 2-bromopyridine, 1.0 equivalent).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent: 1,4-Dioxane and Water (4:1 ratio).

  • Microwave-safe reaction vial with a magnetic stir bar.

Procedure:

  • Vial Preparation: To a microwave-safe reaction vial, add the heteroaryl bromide (e.g., 100 mg, 0.63 mmol), (5-Methoxypyrazin-2-yl)boronic acid (117 mg, 0.76 mmol), and K₂CO₃ (174 mg, 1.26 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (36 mg, 0.03 mmol).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Degassing: Seal the vial and briefly sparge the mixture with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Reaction: Place the vial in the microwave reactor. Heat the reaction to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Hit-to-Lead Optimization Strategies

Once (5-Methoxypyrazin-2-yl)boronic acid is confirmed as a hit and its binding mode is understood, the next crucial phase is to improve its affinity and selectivity.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets in the protein's binding site.[1] For our fragment, the methoxy group can be demethylated to a hydroxyl, which then serves as an anchor point for ether synthesis. Alternatively, the pyrazine ring itself can be further functionalized.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be synthetically linked together to create a larger, higher-affinity molecule. The boronic acid's reactivity in Suzuki couplings makes it an ideal handle for such linking strategies.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies Fragment (5-Methoxypyrazin-2-yl)boronic acid (Initial Hit) Growing Fragment Growing (Add substituents to explore new interactions) Fragment->Growing Linking Fragment Linking (Connect to another nearby binding fragment) Fragment->Linking Lead Potent Lead Compound (Improved Affinity & Selectivity) Growing->Lead Linking->Lead

Sources

Application

Application Note: Synthesis of 5-Methoxypyrazine Derivatives via Palladium-Catalyzed Boronic Acid Coupling

Introduction: The Strategic Importance of 5-Methoxypyrazine Scaffolds The pyrazine ring system is a foundational scaffold in medicinal chemistry and drug discovery, present in numerous clinically significant molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Methoxypyrazine Scaffolds

The pyrazine ring system is a foundational scaffold in medicinal chemistry and drug discovery, present in numerous clinically significant molecules.[1][2] Its unique electronic properties, characterized by an electron-deficient nature, and its capacity for hydrogen bonding make it a privileged structure in the design of bioactive compounds.[2] Specifically, 5-methoxypyrazine derivatives are key intermediates in the synthesis of a range of pharmaceuticals. The methoxy group serves as a powerful electronic and steric modulator, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug substance.

Traditional methods for functionalizing pyrazine rings can be limited. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the synthesis of biaryl and heteroaryl compounds.[3][4] This reaction offers a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[4][5] For the synthesis of 5-methoxypyrazine derivatives, the Suzuki-Miyaura coupling provides a highly efficient pathway, demonstrating broad functional group tolerance, mild reaction conditions, and the use of relatively stable and non-toxic boronic acid reagents.[6] This application note provides a detailed guide to the principles, protocols, and optimization strategies for the successful synthesis of 5-methoxypyrazine derivatives using this powerful catalytic method.

Mechanism and Principles: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Cl or C-Br) of the 2-halo-5-methoxypyrazine. This is often the rate-determining step of the reaction.[5] The electron-deficient nature of the pyrazine ring activates the halide, making it a suitable substrate for this transformation.[8] The result is a Pd(II) complex.

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, and can also assist in the formation of a palladium-alkoxide or -hydroxide species that accelerates the transfer.[4][9]

  • Reductive Elimination: The final step involves the two organic partners (the pyrazinyl and aryl/heteroaryl groups) coupling together to form the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex1 [label="R¹-Pd(II)L₂-X\n(Pyrazinyl-Pd Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Complex2 [label="R¹-Pd(II)L₂-R²\n(Di-organic Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#EA4335", arrowhead=vee]; OxAdd -> PdII_Complex1 [label=" + R¹-X\n(2-Halo-5-methoxypyrazine)", fontcolor="#5F6368", color="#EA4335", arrowhead=vee]; PdII_Complex1 -> Transmetalation [color="#34A853", arrowhead=vee]; Transmetalation -> PdII_Complex2 [label=" + (HO)₂B-R²\n(Boronic Acid)\n+ Base", fontcolor="#5F6368", color="#34A853", arrowhead=vee]; PdII_Complex2 -> RedElim [color="#4285F4", arrowhead=vee]; RedElim -> Pd0 [label=" Product\n(R¹-R²)", fontcolor="#5F6368", color="#4285F4", arrowhead=vee]; } Caption: Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction

Key Experimental Considerations
  • Choice of Halide (X): The reactivity order for the halide on the pyrazine ring is typically I > Br > Cl.[5] While chloro-pyrazines are often more commercially available and cost-effective, their lower reactivity may necessitate more active catalysts with electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step.[3][8]

  • Catalyst and Ligand: A wide range of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. For electron-deficient heteroaryl chlorides like 2-chloro-5-methoxypyrazine, catalysts featuring bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can be highly effective.[10] The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: The base is crucial for activating the boronic acid.[4] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][9] The choice of base can influence reaction rates and the prevalence of side reactions; for instance, stronger bases may promote faster transmetalation but can also lead to decomposition of sensitive boronic acids.[11]

  • Solvent: The solvent system must solubilize the various components of the reaction. Biphasic solvent systems, such as dioxane/water, toluene/water, or THF/water, are very common.[4][12] Water plays a key role in dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[13] Therefore, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the experiment.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-5-methoxypyrazine with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialFormula/CAS No.M.W. ( g/mol )Typical Amount (for 1 mmol scale)Notes
2-Chloro-5-methoxypyrazineC₅H₅ClN₂O / 60319-35-9144.561.0 mmol, 144.6 mgLimiting reagent.
Arylboronic AcidVariesVaries1.2 - 1.5 mmolUse a slight excess to drive the reaction to completion.
PdCl₂(dppf)·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ / 95464-05-4816.640.03 mmol, 24.5 mg (3 mol%)A reliable and versatile precatalyst. Store under inert atmosphere.
Potassium Carbonate (K₂CO₃)K₂CO₃ / 584-08-7138.212.0 - 3.0 mmolAnhydrous grade is preferred. Must be finely powdered.
1,4-DioxaneC₄H₈O₂ / 123-91-188.114.0 mLAnhydrous, degassed solvent.
WaterH₂O / 7732-18-518.021.0 mLDegassed, deionized water.
Reaction Vessel--10-20 mL vial/flaskMust be oven-dried and capable of being sealed for an inert atmosphere.
Magnetic Stir Bar--1-
Inert Gas SupplyArgon or Nitrogen--For degassing and blanketing the reaction.
Step-by-Step Methodology
  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a dry reaction vial or flask equipped with a condenser or a screw cap with a septum.

  • Addition of Solids: To the vessel, add 2-chloro-5-methoxypyrazine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (2-chloro-5-methoxypyrazine).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following workflow and table address common issues encountered during the synthesis.

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start [label="Start Reaction\n(Standard Protocol)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conversion [label="Low or No Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Temperature\n(e.g., 100-120°C)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_catalyst [label="Screen Catalyst/Ligand\n(e.g., Pd(PPh₃)₄, Buchwald system)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_base [label="Screen Base\n(e.g., Cs₂CO₃, K₃PO₄)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Significant Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity\n& Degassing", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Reaction", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; check_conversion -> increase_temp [label="Yes"]; increase_temp -> change_catalyst; change_catalyst -> change_base; change_base -> side_products; check_conversion -> side_products [label="No"]; side_products -> lower_temp [label="Yes"]; lower_temp -> check_reagents; check_reagents -> success; side_products -> success [label="No"]; } Caption: Figure 2. Decision Workflow for Reaction Optimization

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Temperature 3. Poor Quality Base or Solvents1. Ensure rigorous degassing of solvents and use fresh catalyst.[13] 2. Increase reaction temperature in 10-20°C increments. Microwave irradiation can also be effective.[12][14] 3. Use anhydrous, finely powdered base and high-purity, anhydrous solvents.
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base impurities) reacting with the palladium intermediate.[3]Switch to a non-protic solvent system if possible. Ensure high purity of all reagents. Consider a different base like CsF.
Homocoupling of Boronic Acid Presence of oxygen; use of a Pd(II) precatalyst which can facilitate oxidative coupling during its reduction to Pd(0).[3][13]1. Improve the degassing procedure. 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄.[13]
Protodeboronation (Boronic Acid Decomposition) The C-B bond is cleaved by a proton source, often accelerated by water, especially for certain heteroaromatic boronic acids.[13]1. Minimize water content or switch to anhydrous conditions with a base like K₃PO₄. 2. Use stabilized boron reagents like MIDA boronates or trifluoroborate salts.[13]
Formation of Palladium Black Catalyst decomposition and aggregation, leading to loss of catalytic activity.[10]1. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1).[13] 2. Avoid excessively high temperatures. 3. Check for impurities in starting materials that could poison the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-methoxypyrazine derivatives. By understanding the underlying catalytic mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively assemble complex molecular architectures. The protocol provided serves as a reliable foundation, while the troubleshooting guide and optimization workflow offer a logical framework for addressing common synthetic challenges. This powerful methodology will continue to enable the discovery and development of novel pyrazine-based therapeutics and functional materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Banerjee, B., et al. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Scott, J. P., & Snieckus, V. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions, 100, 831-1096. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3577-3594. [Link]

  • Various Authors. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 13(12), 3142-3145. [Link]

  • Li, J., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Le-Huu, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Google Patents. (2001).
  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6644-6655. [Link]

  • Bryce, M. R., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(1), 320-326. [Link]

  • Kaur, H., & O'Doherty, G. A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4988. [Link]

  • Hradilova, L., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1669. [Link]

  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985. [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of (5-Methoxypyrazin-2-yl)boronic acid

Topic: Preventing Protodeboronation & Optimization of Cross-Coupling Ticket ID: PYR-B-005 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "2-Heteroaryl Problem" You are likely exp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation & Optimization of Cross-Coupling Ticket ID: PYR-B-005 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "2-Heteroaryl Problem"

You are likely experiencing low yields or complete reaction failure because (5-Methoxypyrazin-2-yl)boronic acid is intrinsically unstable.

Like 2-pyridyl boronic acids, 2-pyrazyl boronic acids possess a C-B bond adjacent to a basic nitrogen. This structural feature facilitates rapid protodeboronation (hydrolysis of the C-B bond to C-H), often faster than the Transmetallation step in the Suzuki-Miyaura cycle.

The Mechanism of Failure: The lone pair on the pyrazine nitrogen facilitates the formation of a zwitterionic intermediate or stabilizes the transition state for protonolysis, especially in the presence of water and base. The 5-methoxy group adds electron density, but it is insufficient to counteract the lability of the C2–B bond.

Diagnostic Module: Is Your Reagent Dead?

Before optimizing reaction conditions, you must verify the integrity of your starting material. 2-Heteroaryl boronic acids can decompose in the bottle if stored improperly.

Protocol A: 11B NMR Validation (Gold Standard)

Do not rely on 1H NMR alone, as the proton signals of the protodeboronated byproduct (2-methoxy-5H-pyrazine) often overlap with the starting material.

  • Solvent: Use dry DMSO-d6 or MeCN-d3. Avoid CDCl3 (acidity can induce decomposition).

  • Standard: Add an internal standard like Trimethyl borate (B(OMe)3) or BF3·OEt2 in a capillary if quantitative purity is needed.

  • Interpretation:

    • 
       ~28-30 ppm (Broad):  Intact Boronic Acid / Boroxine. (Acceptable)
      
    • 
       ~18-20 ppm (Sharp):  Boric Acid (B(OH)3). (Decomposed - Discard) 
      
Storage Best Practices
  • Temperature: -20°C (Long term).

  • Atmosphere: Argon/Nitrogen (Hygroscopic).

  • Container: Plastic (polypropylene) is preferred over glass for long-term storage of boronic acids to prevent leaching of alkaline impurities from glass surfaces which catalyze decomposition.

Solution Module: The "Slow Release" Strategy

If the free boronic acid fails, do not simply add more equivalents. You must switch to a derivative that releases the active species slower than the catalyst consumes it.

Option 1: MIDA Boronates (Highly Recommended)

The N-methyliminodiacetic acid (MIDA) ester masks the boron, rendering it sp3 hybridized and immune to protodeboronation until hydrolyzed.

Why it works: Under mild aqueous basic conditions, the MIDA ester hydrolyzes slowly.[1][2][3] This keeps the standing concentration of the unstable free boronic acid low (preventing second-order decomposition) while maintaining enough for the catalyst to capture (first-order transmetallation).

Protocol: MIDA-Pyrazine Cross-Coupling

Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009

ComponentEquivalentsNotes
Aryl Halide 1.0 equivElectrophile
Pyrazine-MIDA 1.5 equiv(5-Methoxypyrazin-2-yl)MIDA
Catalyst 0.02 - 0.05 equivPd(OAc)2 + XPhos (1:2 ratio)
Co-Catalyst 0.5 equivCu(OAc)2 (Critical for 2-heteroaryls)
Base 5.0 equivK3PO4 (Anhydrous)
Solvent [0.1 M]DMF / Isopropanol (4:1 ratio)
Temp 100 °CSealed tube

Step-by-Step:

  • Combine MIDA boronate, Aryl Halide, Pd source, Ligand, Copper salt, and Base in a vial.[3]

  • Purge with Argon.

  • Add degassed solvent mixture.

  • Heat to 100°C for 4-24 hours.

  • Note: The Cu(OAc)2 promotes the cross-coupling of 2-heteroaryl systems specifically.

Option 2: Potassium Trifluoroborates (BF3K)

If MIDA synthesis is too complex, convert your boronic acid to the BF3K salt. These are air-stable solids.

Protocol:

  • Catalyst: Pd(dppf)Cl2 or Pd-RuPhos G4.

  • Base: Cs2CO3 or K2CO3.

  • Solvent: Toluene/Water (3:1) or THF/Water.[4]

  • Key: The low solubility of the BF3K salt in the organic phase acts as a "solubility-controlled" slow release.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Suzuki Cycle and the destructive Protodeboronation pathway.

G cluster_0 Productive Suzuki Cycle cluster_1 Destructive Pathway Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition Complex) Transmetal Transmetallation Pd_OxAdd->Transmetal Product Coupled Product (Ar-Pyrazine) Transmetal->Product Hydrolysis Protodeboronation (C-B Bond Cleavage) Waste Waste Product (5-Methoxypyrazine + B(OH)3) Hydrolysis->Waste MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (High Energy / Unstable) MIDA->FreeAcid Slow Release (Rate Limiting) FreeAcid->Transmetal Fast Pd Catalyst FreeAcid->Hydrolysis Uncontrolled Concentration Base Base/H2O

Caption: The kinetic competition: High concentrations of Free Boronic Acid favor the red destructive pathway. The MIDA "Slow Release" strategy throttles the supply of Free Acid, forcing the equilibrium toward the green productive cycle.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Reaction Failed (Low Yield / De-B Product) CheckNMR Step 1: 11B NMR of Reagent Start->CheckNMR IsPure Is Reagent Pure? CheckNMR->IsPure Discard Discard Reagent. Buy fresh or repurify via recrystallization. IsPure->Discard No (Signal at 18ppm) CheckCond Step 2: Evaluate Conditions. Are you using aqueous base? IsPure->CheckCond Yes (Signal at 28ppm) IsAqueous Aqueous? CheckCond->IsAqueous Anhydrous Try Anhydrous Conditions: Base: CsF or K3PO4 (dry) Solvent: Dioxane (dry) Catalyst: Pd-G4 (Fast initiation) IsAqueous->Anhydrous Yes MIDA_Route Step 3: The Nuclear Option Synthesize MIDA Boronate or Potassium Trifluoroborate IsAqueous->MIDA_Route No (Already dry) DidItWork Yield > 50%? Anhydrous->DidItWork Success Optimize Temp/Time DidItWork->Success Yes DidItWork->MIDA_Route No SlowRelease Run 'Slow Release' Protocol (See Section 3) MIDA_Route->SlowRelease

Caption: Troubleshooting flowchart for unstable 2-heteroaryl boronic acids.

FAQ: Specific Scenarios

Q: Can I use the Pinacol Ester (Bpin) instead? A: Generally, no . While Bpin esters are more stable than free acids for phenyl systems, for 2-pyridyl/pyrazyl systems, they are still highly susceptible to protodeboronation or oxidation. MIDA boronates are superior because the boron is sp3 hybridized (tetrahedral), removing the vacant p-orbital that nucleophiles attack.

Q: Why do you recommend Copper (Cu(OAc)2)? A: For 2-heteroaryl MIDA boronates, copper acts as a "synergistic" activator. It facilitates the transmetallation step or helps scavenge the MIDA ligand, specifically in the "Burke Protocol" for difficult heteroocycles.

Q: What is the best commercial catalyst if I can't make MIDA? A: Use XPhos Pd G4 or RuPhos Pd G4 . These precatalysts generate the active Pd(0) species immediately even at low temperatures. This allows you to run the reaction faster (potentially outrunning decomposition) compared to Pd(PPh3)4, which requires heating to activate.

References

  • MIDA Boronate "Slow Release" Mechanism: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.

  • Protodeboronation Mechanism (2-Heterocycles): Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[5] J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • Potassium Trifluoroborates: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[6] Chem. Res. 2007 , 40, 275–286.

Sources

Optimization

catalyst selection for electron-deficient pyrazine boronic acids

Ticket #8492: Troubleshooting Electron-Deficient Pyrazine Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Priority: High Executive Summary: The "Pyrazine Problem" Coupling electr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Electron-Deficient Pyrazine Couplings

Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Priority: High

Executive Summary: The "Pyrazine Problem"

Coupling electron-deficient pyrazine boronic acids is one of the most frustrating challenges in medicinal chemistry. If your reaction is failing, it is likely due to two competing factors that work against you simultaneously:

  • Rapid Protodeboronation: Pyrazines are electron-deficient. The resulting C–B bond is highly polarized and susceptible to hydrolysis. Under basic conditions, the boronic acid decomposes to the parent pyrazine (H-Pyrazine) faster than it can enter the catalytic cycle.

  • Sluggish Transmetallation: The same electron deficiency that causes instability also makes the carbon-boron bond less nucleophilic. This slows down transmetallation to the Palladium(II) center.

The Result: The catalyst waits for the boronic acid, but the boronic acid destroys itself before it can react.

Diagnostic & Decision Matrix

Before selecting a protocol, analyze your failed reaction crude mixture (LCMS/NMR).

G Start Analyze Crude Reaction Mixture Result1 Starting Material (Halide) Remains + De-borylated Pyrazine Start->Result1 Result2 Starting Material (Halide) Consumed + Homocoupling/Reduction Start->Result2 Result3 No Reaction (Both SMs remain) Start->Result3 Diag1 Diagnosis: Protodeboronation (Boronic acid decomposed) Result1->Diag1 Diag2 Diagnosis: Catalyst Death (Pd Black or Poisoning) Result2->Diag2 Diag3 Diagnosis: Oxidative Addition Failure Result3->Diag3 Sol1 Solution: Switch to MIDA Boronate or Anhydrous Conditions Diag1->Sol1 Sol2 Solution: Use Pd-G3/G4 Precatalysts (XPhos or SPhos) Diag2->Sol2 Sol3 Solution: Change Halide (Cl -> Br/I) or Ligand (BrettPhos) Diag3->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Critical Mechanism: The "Boronate Trap"

Understanding why your reaction fails is the key to fixing it. The base required for the Suzuki reaction is also the reagent that destroys your starting material.

  • The Trap: High pH accelerates protodeboronation.

  • The Fix: You must generate the active catalyst species (

    
    ) instantly  to consume the boronic acid before the base destroys it.
    

Standard Pd(PPh3)4 or Pd(dppf)Cl2 often fail because they require an activation period (reduction from Pd(II) to Pd(0)) that is too slow. By the time the catalyst is ready, your pyrazine boronic acid is gone.

Recommended Catalyst Systems

Tier 1: The "Speed" Approach (Buchwald Precatalysts)

Use this for moderately unstable pyrazines. The goal is to make the coupling rate (


) faster than the decomposition rate (

).
ComponentRecommendationScientific Rationale
Precatalyst XPhos Pd G4 or SPhos Pd G4 These precatalysts release the active ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

species immediately upon exposure to base, eliminating the induction period [1].
Ligand XPhos or SPhos These bulky dialkylbiaryl phosphines prevent the pyrazine nitrogen from binding to the Pd center (catalyst poisoning) and accelerate reductive elimination.
Base K3PO4 (aq) A mild base is preferred over carbonates or hydroxides to reduce the rate of deboronation.
Solvent THF or 1,4-Dioxane Standard ethers work well.
Tier 2: The "Slow Release" Approach (MIDA Boronates)

Use this for highly unstable pyrazines (e.g., fluorinated pyrazines or 2-pyridyl analogs) where the free boronic acid decomposes in minutes.

  • Concept: The MIDA (N-methyliminodiacetic acid) ester protects the boron. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its standing concentration low. This favors the cross-coupling (2nd order) over the decomposition (1st/pseudo-1st order) [2].

Experimental Protocols

Protocol A: High-Speed Coupling (XPhos Pd G4)

Best for: Standard pyrazine boronic acids/esters.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Pyrazine Boronic Acid (1.5 equiv), and XPhos Pd G4 (2.0 mol%).

  • Solvent: Add THF (0.2 M concentration).

  • Base: Add degassed 0.5 M K3PO4 (2.0 equiv).

  • Reaction: Seal and stir vigorously at room temperature for 30 minutes.

    • Note: If conversion is low, heat to 40-60°C, but try RT first to minimize decomposition.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Protocol B: MIDA Boronate Slow-Release

Best for: Pyrazines that vanish (protodeboronate) in Protocol A.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Pyrazinyl-MIDA Boronate (1.5 equiv), Cu(OAc)2 (0.5 equiv - optional promoter), and Pd(OAc)2/SPhos (1:2 ratio, 5 mol% Pd).

  • Solvent: DMF:IPA (4:1 ratio) or Dioxane:H2O (9:1).

  • Base: K3PO4 (5.0 equiv).

  • Reaction: Heat to 60-80°C.

    • Mechanism:[1][2][3][4] The water/base slowly hydrolyzes the MIDA ester. The Cu(OAc)2 helps facilitate the transmetallation of these difficult substrates [3].

FAQ: Troubleshooting Specific Symptoms

Q: My pyrazine boronic acid is not commercially available. Can I make it? A: Do not attempt to isolate electron-deficient pyrazine boronic acids. They will decompose on the silica column or during drying. Instead, synthesize the MIDA boronate or the Potassium Trifluoroborate (BF3K) salt. These are air-stable solids.[5]

Q: I see "Pd Black" precipitating immediately. A: This indicates catalyst decomposition. The pyrazine nitrogen might be displacing your ligand.

  • Fix: Switch to XPhos or BrettPhos . The sheer steric bulk of the adamantyl/isopropyl groups on these ligands physically blocks the pyrazine nitrogen from coordinating to the Palladium.

Q: Can I use Suzuki conditions for Chloropyrazines (as the electrophile)? A: Yes, chloropyrazines are excellent electrophiles. The instability issues discussed here apply only when the pyrazine is the nucleophile (the boron species). If you are coupling Pyrazine-Cl + Aryl-B(OH)2, standard conditions (Pd(dppf)Cl2, Na2CO3) usually work fine.

Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionKinetics Boronate Pyrazine Boronate (Active Species) Product Coupled Product (Desired) Boronate->Product Transmetallation (Needs fast catalyst) Decomp Pyrazine-H (Waste) Boronate->Decomp Protodeboronation (Driven by Base) PdCycle Pd(II)-Ar Complex (Catalytic Cycle) PdCycle->Product Reductive Elimination Base Aqueous Base (OH- / H2O) Base->Decomp

Figure 2: The kinetic race. You must accelerate the green path (Transmetallation) to beat the red path (Protodeboronation).

References

  • Bruno, N. C., et al. (2013). Rapid, Room-Temperature Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Aryl Halides Enabled by Large, Sterically Demanding Phosphine Ligands. Chemical Science, 4(3), 916–920.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Separable: A General Platform for the Synthesis of Boronic Acids. Journal of the American Chemical Society, 132(22), 7604–7605.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[6]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (5-Methoxypyrazin-2-yl)boronic Acid Reactions

Welcome to the technical support center for navigating challenging cross-coupling reactions involving (5-Methoxypyrazin-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating challenging cross-coupling reactions involving (5-Methoxypyrazin-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties, particularly those arising from steric hindrance. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful outcomes in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance with (5-Methoxypyrazin-2-yl)boronic Acid

(5-Methoxypyrazin-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by steric hindrance, a phenomenon where the size and spatial arrangement of atoms or groups near the reactive site impede a chemical reaction. In the case of this particular boronic acid, the methoxy group at the 5-position, while electronically donating, can create significant steric bulk around the adjacent boronic acid moiety. This can lead to a number of common issues in popular cross-coupling reactions like the Suzuki-Miyaura coupling, including low yields, slow reaction rates, and in some cases, complete reaction failure.

The steric clash can interfere with several key steps in the catalytic cycle of a Suzuki-Miyaura reaction. It can hinder the approach of the boronic acid to the palladium catalyst for transmetalation, and also impede the final reductive elimination step that forms the desired carbon-carbon bond.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with (5-Methoxypyrazin-2-yl)boronic acid failing or giving low yields?

A1: Low yields or reaction failure with this substrate are frequently attributed to steric hindrance from the 5-methoxy group. This steric bulk can inhibit the crucial transmetalation step in the catalytic cycle. Additionally, the electron-donating nature of the methoxy group can make the pyrazine ring more electron-rich, which may slow down the oxidative addition step if you are using an electron-rich coupling partner.[1]

Q2: What are the initial troubleshooting steps I should take?

A2: Before making significant changes to your protocol, consider these initial checks:

  • Reagent Quality: Ensure the (5-Methoxypyrazin-2-yl)boronic acid is pure and has not degraded. Boronic acids can undergo dehydration to form boroxines, which can affect reactivity.[2]

  • Solvent and Base Degassing: Thoroughly degas your solvent and ensure your base is anhydrous (if required by the protocol). Oxygen can deactivate the palladium catalyst.[2]

  • Catalyst Activity: Verify the activity of your palladium catalyst. If it's old or has been improperly stored, it may be inactive.

Q3: Can I use the pinacol ester of (5-Methoxypyrazin-2-yl)boronic acid instead?

A3: Yes, and it's often a good strategy. Pinacol esters are generally more stable than the corresponding boronic acids and can be easier to handle and purify.[3] They are also less prone to forming boroxines.[3] While they can still be affected by steric hindrance, their increased stability can sometimes lead to more consistent results. You may need to adjust your reaction conditions, as the activation of the boronate ester can have different requirements.

Troubleshooting Guides: Addressing Specific Issues

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

When faced with a stalled reaction, a systematic approach to modifying your reaction conditions is crucial. The following sections detail key parameters to investigate.

1. Catalyst and Ligand Selection: The Key to Overcoming Steric Barriers

For sterically hindered substrates, the choice of palladium catalyst and phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective.[4][5] You need a catalyst system that is both highly active and can accommodate bulky substrates.

Recommended Ligands for Sterically Hindered Couplings:

  • Buchwald Ligands: These are a class of electron-rich, bulky biaryl phosphine ligands that are highly effective for challenging cross-coupling reactions.[1] They can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Examples: SPhos, XPhos, and RuPhos are excellent starting points.[6][7]

  • Dialkylphosphinobiphenyl Ligands: Ligands like DavePhos and JohnPhos are also highly effective for sterically demanding couplings.

Experimental Protocol: Screening Buchwald Ligands

  • Setup: In parallel vials, set up your standard reaction with your aryl halide, (5-Methoxypyrazin-2-yl)boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

  • Catalyst Loading: Use a palladium source like Pd(OAc)₂ (2 mol%) or a pre-catalyst.

  • Ligand Screening: To separate vials, add different Buchwald ligands (e.g., SPhos, XPhos, RuPhos) at a 2:1 ligand-to-palladium ratio.

  • Reaction Conditions: Run the reactions at a slightly elevated temperature (e.g., 80-100 °C) in a suitable solvent like dioxane or toluene.

  • Analysis: Monitor the reactions by TLC or LC-MS to identify the most promising ligand.

2. The Role of the Base and Solvent System

The choice of base and solvent can significantly influence the outcome of a sterically hindered Suzuki-Miyaura reaction.

  • Bases: While weaker bases like Na₂CO₃ are common, for challenging couplings, a stronger, non-nucleophilic base is often more effective.[8]

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the formation of the reactive boronate species without causing unwanted side reactions.[4][8]

  • Solvents: The solvent must be able to dissolve all reaction components and remain stable at the required temperature.

    • Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used. A mixture of an organic solvent with a small amount of water can sometimes be beneficial for the transmetalation step.[1][4]

Table 1: Recommended Starting Conditions for Sterically Hindered Suzuki Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate boronate formation.[4]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic polar solvents with a small amount of water can aid in transmetalation.[4]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy barrier.
Issue 2: Protodeborylation of (5-Methoxypyrazin-2-yl)boronic Acid

Protodeborylation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich heteroaryl boronic acids.

Strategies to Minimize Protodeborylation:

  • Use of Boronic Esters: As mentioned earlier, pinacol esters are more stable towards protodeborylation.[3]

  • Anhydrous Conditions: In some cases, rigorously anhydrous conditions can suppress this side reaction.

  • Careful Choice of Base: While a strong base is often needed, an excessively strong or nucleophilic base can promote protodeborylation. Experiment with different bases to find the optimal balance.

Visualization of Key Concepts
Diagram 1: Suzuki-Miyaura Catalytic Cycle for a Sterically Hindered Substrate

Suzuki_Miyaura_Cycle cluster_steric Steric Hindrance Impact Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [(5-MeO-Pyrazin-2-yl)B(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the steps impacted by steric hindrance.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Quality and Reaction Setup Start->Check_Reagents Change_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Reagents->Change_Ligand Change_Base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) Change_Base->Change_Solvent Increase_Temp Increase Reaction Temperature Change_Solvent->Increase_Temp Use_Ester Consider Using Pinacol Ester Increase_Temp->Use_Ester Success Successful Reaction Use_Ester->Success

Caption: A stepwise decision-making guide for troubleshooting failed reactions.

Alternative Cross-Coupling Strategies

If optimizing the Suzuki-Miyaura reaction proves unsuccessful, consider alternative cross-coupling methods that may be less sensitive to steric hindrance.

  • Stille Coupling: This reaction uses organotin reagents instead of boronic acids. While organotins are more toxic, the reaction can sometimes be more tolerant of steric bulk.

  • Hiyama Coupling: This method employs organosilanes and is often activated by fluoride. It can be a good alternative for certain substrates.

  • Negishi Coupling: Utilizing organozinc reagents, this coupling is known for its high reactivity and can be effective for hindered systems.

Conclusion

Overcoming the challenges associated with sterically hindered (5-Methoxypyrazin-2-yl)boronic acid reactions requires a thoughtful and systematic approach to reaction optimization. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, and by considering alternative strategies when necessary, researchers can successfully incorporate this valuable building block into their synthetic targets. This guide provides a foundation for troubleshooting and developing robust protocols for these challenging yet important transformations.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Available at: [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry. Available at: [Link]

  • Selective Para-Vinylation of Cyano-Pyrazine. (2026). American Chemical Society. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. Available at: [Link]

  • Influence of steric hindrance of organic ligand on the structure of Keggin-based coordination polymer. (2006). PubMed. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions. (2016). Pharmaceutical Technology. Available at: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling (5-Methoxypyrazin-2-yl)boronic Acid

Introduction: The "2-Heteroaryl" Challenge You are likely reading this because your Suzuki coupling failed, or your reagent turned into a sticky brown solid. (5-Methoxypyrazin-2-yl)boronic acid belongs to the notorious c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "2-Heteroaryl" Challenge

You are likely reading this because your Suzuki coupling failed, or your reagent turned into a sticky brown solid. (5-Methoxypyrazin-2-yl)boronic acid belongs to the notorious class of 2-heteroaryl boronic acids .

Unlike phenylboronic acid, which is robust, 2-heteroaryl boronic acids are intrinsically unstable. The electron-deficient pyrazine ring, combined with the specific placement of the boron atom adjacent to nitrogen, facilitates rapid protodeboronation (cleavage of the C-B bond). The 5-methoxy group provides some electron donation, but it is insufficient to prevent degradation under standard aqueous-basic conditions.

This guide treats the molecule not just as a reagent, but as a kinetic variable that must be managed.

Part 1: Storage & Handling (The First Line of Defense)

Status: Critical Issue: Reagent degrades before it even enters the flask.

FAQ: Storage Protocols

Q: My fresh bottle looks like a damp powder/sticky solid. Is it bad? A: Not necessarily. Boronic acids exist in a reversible equilibrium with their dehydrated trimeric anhydrides (boroxines). This transformation is driven by ambient dryness and is usually reversible. However, if the solid is dark brown or black, irreversible oxidative deboronation has likely occurred.

Q: Can I store this on the benchtop? A: Absolutely not.

  • Temperature: Store at -20°C (preferred) or 2-8°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed with Parafilm or in a desiccator.

Q: How do I weigh it out without degradation? A: Moisture from the air accelerates protodeboronation.

  • Warm the vial to room temperature before opening (prevents condensation).

  • Weigh quickly in air (if <1 min exposure) or use a glovebox for critical large-scale setups.

  • Re-seal immediately.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Received Reagent Check Visual Inspection Start->Check WhiteSolid White/Off-White Solid Check->WhiteSolid Looks Good DarkSolid Dark Brown/Sticky Check->DarkSolid Suspicious Storage Store: -20°C, Inert Gas WhiteSolid->Storage NMR Run 1H NMR (DMSO-d6) DarkSolid->NMR Use Ready for Reaction NMR->Use Pyrazine Peaks Intact Discard Discard / Repurify NMR->Discard High Pyrazine (H) content

Figure 1: Decision matrix for evaluating reagent integrity upon receipt and storage.

Part 2: Reaction Optimization (Suzuki-Miyaura Coupling)

Status: High Risk Issue: Reaction yields are low (<20%) or the starting material disappears without forming product.

The Mechanism of Failure: Protodeboronation[1][2]

Understanding why it fails is the key to fixing it. In the presence of aqueous base (standard Suzuki conditions), the boronic acid forms a boronate anion. In 2-heteroaryl systems, this anion is unstable and rapidly hydrolyzes to the parent heterocycle (5-methoxypyrazine) rather than transmetallating to Palladium.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Starting material disappears, only "H-product" (5-methoxypyrazine) remains. Rapid Protodeboronation. The base is hydrolyzing the C-B bond faster than the Pd catalyst can use it.Switch to Anhydrous Conditions. Eliminate water. Use CsF or anhydrous K₃PO₄ in dry Dioxane or Toluene.
Reaction stalls; Boronic acid remains unreacted. Catalyst Death / Poor Transmetallation. The boronic acid is too sterically hindered or electronically deactivated.Boost Catalyst Activity. Switch to highly active phosphine ligands like XPhos or SPhos to accelerate the transmetallation step.
Black precipitation (Pd black) forms immediately. Catalyst Decomposition. The nitrogen on the pyrazine ring might be coordinating to Pd, poisoning it.Increase Catalyst Load (to 5-10 mol%) or use a precatalyst like XPhos Pd G3 .
Recommended Protocol: The "Race Against Time"

To succeed, the cross-coupling rate (


) must be faster than the decomposition rate (

).
  • Solvent: Anhydrous 1,4-Dioxane or THF (degassed).

  • Base: Anhydrous

    
     (3.0 equiv) or CsF (2.0 equiv). Avoid 
    
    
    
    or aqueous bases.
  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%) OR XPhos Pd G3  (2-4 mol%).
    
  • Temperature: 80-100°C.

  • Additives: If using Cu-mediated protocols, add CuCl (1.0 equiv) to facilitate transmetallation (Liebeskind-Srogl variant).

Visual Mechanism: The Competition

ReactionPathways cluster_fail FAILURE PATH (Aqueous Base) cluster_success SUCCESS PATH (Active Cat + Dry) BoronicAcid (5-Methoxypyrazin-2-yl) boronic acid Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base Decomp Protodeboronation (5-methoxypyrazine) Boronate->Decomp + H2O / Slow Pd PdComplex Pd-Ar Complex (Transmetallation) Boronate->PdComplex + Pd/XPhos Product Coupled Product PdComplex->Product Reductive Elim.

Figure 2: The kinetic competition between productive coupling (Green) and destructive deboronation (Red).

Part 3: Analysis & QC

Status: Routine Issue: Interpreting ambiguous analytical data.

FAQ: NMR Interpretation

Q: My 1H NMR spectrum in DMSO-d6 has a huge broad mound at 8.0-9.0 ppm. Is it impure? A: Likely not. That broad peak is the


 protons. Boronic acids form hydrogen-bonded networks and boroxine oligomers in solution, causing significant broadening.
  • Verification: Add a drop of

    
     to the NMR tube. The broad peak should disappear (exchangeable protons), while the aromatic pyrazine signals (two singlets/doublets around 8.0-8.5 ppm) should sharpen.
    

Q: How do I calculate purity if the peaks are broad? A:

  • Internal Standard: Use an internal standard (e.g., dimethyl sulfone) to quantify the aromatic pyrazine protons, not the OH protons.

  • Esterification: For precise QC, convert a small sample to the pinacol ester (mix with pinacol in

    
     over 
    
    
    
    for 10 mins) and run the NMR. The peaks will be sharp and distinct.

Part 4: Rescue Protocols (When All Else Fails)

If the free boronic acid is too unstable for your specific coupling partner, you must switch to a Slow-Release Strategy .

The MIDA Boronate Solution

Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate .

  • Why? The MIDA ligand locks the boron into a tetrahedral

    
     hybridization, removing the vacant p-orbital. This shuts down the protodeboronation pathway completely.
    
  • Usage: MIDA boronates are stable solids.[1] Under Suzuki conditions (using aqueous

    
    ), the MIDA group slowly hydrolyzes, releasing the active boronic acid slowly. This keeps the concentration of the unstable free acid low, preventing decomposition while allowing the Pd catalyst to consume it immediately.
    

Protocol for MIDA Coupling:

  • Solvent: Dioxane:H2O (5:1).

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     / SPhos (highly recommended for this method).[2]
    
  • Temp: 60°C.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of (Hetero)arylboronic Acids and Esters: A Mechanistic Investigation." Journal of the American Chemical Society.[3][4]

  • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3][5] Journal of the American Chemical Society.[3][4]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[3][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (5-Methoxypyrazin-2-yl)boronic Acid

Introduction: The "2-Position" Challenge You are encountering a classic but frustrating issue. (5-Methoxypyrazin-2-yl)boronic acid presents a "perfect storm" of reactivity challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "2-Position" Challenge

You are encountering a classic but frustrating issue. (5-Methoxypyrazin-2-yl)boronic acid presents a "perfect storm" of reactivity challenges. As a 2-heteroaryl boronic acid, it is inherently unstable, prone to protodeboronation (loss of boron) and oxidative homocoupling (dimerization).

While the 5-methoxy group provides some electron density, the pyrazine ring remains electron-deficient. In the presence of Palladium and even trace oxygen, these molecules prefer to couple with themselves rather than your halide. This guide moves beyond standard "degassing" advice to provide a mechanistic control strategy.

Module 1: The Mechanism of Failure

To defeat the side reaction, you must understand the competitive pathways. Homocoupling is not random; it is driven by Oxygen and Concentration .

Competitive Pathways Diagram

G Start (5-Methoxypyrazin-2-yl) boronic acid Pd_Cycle Pd(II) Intermediate (Oxidative Complex) Start->Pd_Cycle Transmetallation Decomp Protodeboronation (Pyrazine) Start->Decomp High Temp / High pH (Hydrolysis) Product Desired Cross-Coupling (Product) Pd_Cycle->Product + Aryl Halide (Fast Reductive Elim.) Dimer Homocoupling (Pyrazine Dimer) Pd_Cycle->Dimer + O2 / High [Boronic] (Oxidative Coupling)

Figure 1: Competitive pathways in Suzuki coupling. Homocoupling is accelerated by high boronic acid concentration and oxygen.

Why Homocoupling Happens Here
  • Oxidative Coupling: The primary mechanism requires Oxygen.

    
     re-oxidizes Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of your boronic acid to form the dimer.
    
  • Concentration Kinetics: Homocoupling is generally second-order with respect to the boronic acid concentration (Rate

    
    ). Cross-coupling is first-order  (Rate 
    
    
    
    ). Therefore, dumping all your boronic acid in at the start mathematically favors the side reaction.

Module 2: Troubleshooting & FAQs

Q1: I degassed my solvent with nitrogen bubbles for 30 minutes, but I still see 15-20% dimer. Why?

A: "Bubbling" (sparging) is often insufficient for sensitive 2-heteroaryl systems.

  • The Physics: Nitrogen sparging relies on equilibrium. If your vessel has a large headspace or if the needle isn't submerged deep enough, oxygen remains.

  • The Fix: Switch to Freeze-Pump-Thaw (3 cycles) for the solvent. Alternatively, sparge with Argon (heavier than air) for 45 minutes and—crucially—sparge the reaction vessel headspace before sealing.

  • Catalyst Check: Are you using

    
     or 
    
    
    
    ? These are Pd(II) salts. To enter the cycle, they must be reduced to Pd(0). Often, the boronic acid acts as the sacrificial reductant, generating homocoupling dimer stoichiometrically before the reaction even starts. Switch to a Pd(0) source or a pre-reduced precatalyst (e.g., XPhos Pd G3).
Q2: My reaction stalls at 60% conversion, but TLC shows the boronic acid is gone. Is it homocoupling?

A: Likely yes, but it could also be Protodeboronation .

  • Diagnosis: Check your LCMS/GCMS.

    • Mass = 2x Pyrazine: Homocoupling (Oxidative issue).

    • Mass = Pyrazine + H: Protodeboronation (Hydrolysis issue).

  • The Fix (Protodeboronation): 2-Pyrazinyl boronic acids are unstable at high pH. If you are using strong bases (

    
    , 
    
    
    
    ) in water, you are hydrolyzing the C-B bond. Switch to mild, anhydrous bases like
    
    
    (anhydrous)
    or
    
    
    in dry solvents (Dioxane/Toluene).
Q3: I cannot change the base due to other functional groups. How do I stop the dimer?

A: You must alter the kinetic profile of the reaction using the "Slow Addition" protocol (see Module 3). By keeping the instantaneous concentration of boronic acid near zero, you starve the homocoupling pathway.

Module 3: The "Golden Standard" Protocol

This protocol is designed specifically for unstable, electron-deficient heterocycles like (5-Methoxypyrazin-2-yl)boronic acid.

Experimental Design: Slow-Addition Strategy

Concept: Instead of adding reagents all at once, we add the unstable boronic acid slowly to the catalyst/halide mixture. This ensures the boronic acid is consumed by the cross-coupling cycle immediately upon entry, leaving none available to dimerize.

Reagents:
  • Halide: 1.0 equiv

  • Boronic Acid: 1.5 equiv (dissolved in solvent)

  • Catalyst: XPhos Pd G3 (2-3 mol%) – High activity, rapid oxidative addition.

  • Base:

    
     (0.5 M aqueous or anhydrous depending on solubility)
    
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Workflow:
  • Vessel A (Main Reactor): Charge with Aryl Halide, Catalyst (XPhos Pd G3), and Base. Degas rigorously (Freeze-Pump-Thaw x3).[1] Heat to reaction temp (e.g., 80°C).

  • Vessel B (Syringe/Funnel): Dissolve (5-Methoxypyrazin-2-yl)boronic acid in degassed solvent. Note: If solubility is poor, use a larger volume of solvent.

  • The Addition: Using a syringe pump, add the solution from Vessel B to Vessel A over 2 to 4 hours .

  • The Chase: Once addition is complete, stir for an additional 1 hour.

Protocol Visualization

Workflow Step1 PREP: Vessel A (Halide + Cat + Base) Degas x3 Action ACTION: Syringe Pump Addition Rate: 1.5 equiv over 4 hours Temp: 80°C Step1->Action Step2 PREP: Vessel B (Boronic Acid Solution) Degas x3 Step2->Action Result OUTCOME: Low [B] Steady State Favors Cross-Coupling Minimizes Dimer Action->Result

Figure 2: Slow addition workflow to maintain low steady-state concentration of the unstable boronic acid.

Data Summary: Optimization Impact

VariableStandard ConditionsOptimized Conditions
Addition Mode One-pot (Batch)Syringe Pump (Slow Add)
Catalyst

or

XPhos Pd G3 (Pre-catalyst)
Atmosphere

Balloon
Argon + Freeze-Pump-Thaw
Homocoupling 15 - 30%< 5%
Protodeboronation High (due to excess B needed)Low (consumed immediately)

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[2][3][4] Journal of the American Chemical Society, 132(40), 14092–14095. [Link]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

Sources

Optimization

Technical Support Center: Coupling (5-Methoxypyrazin-2-yl)boronic acid

Ticket ID: #PYR-B-005 Subject: Optimization of Base & Conditions for Labile Heteroaryl Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Group The Core Challenge: The "Protodeboronation Trap" You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-B-005 Subject: Optimization of Base & Conditions for Labile Heteroaryl Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Group

The Core Challenge: The "Protodeboronation Trap"

You are likely encountering a specific failure mode: low conversion to product accompanied by the formation of 2-methoxypyrazine (the de-borylated byproduct).

(5-Methoxypyrazin-2-yl)boronic acid belongs to the class of 2-heteroaryl boronic acids . These are notoriously unstable compared to phenylboronic acids. The electron-deficient pyrazine ring, combined with the specific position of the boron atom adjacent to nitrogen, makes the C–B bond highly susceptible to hydrolysis (protodeboronation).

The Mechanistic Conflict

In a Suzuki-Miyaura coupling, the base has two roles:

  • Activation: Convert the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic for transmetallation.

  • Destruction: That same boronate species is the intermediate required for protodeboronation.

If your catalyst is too slow, or your base is too strong/wet, the boronate hydrolyzes before it can couple.

Protodeboronation BoronicAcid (5-Methoxypyrazin-2-yl) boronic acid Boronate Boronate Intermediate [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / H2O) Base->Boronate PdCycle Pd(II)-Ar' Intermediate Boronate->PdCycle Transmetallation (Fast Catalyst Required) Waste 2-Methoxypyrazine (De-borylated Waste) Boronate->Waste Protodeboronation (Hydrolysis) Product Coupled Product PdCycle->Product Reductive Elimination

Caption: The "Race Against Time." The boronate intermediate must undergo transmetallation (Green path) faster than it undergoes hydrolysis (Red path).

Base Selection Strategy

For this specific substrate, standard bases like Sodium Carbonate (


) or Sodium Hydroxide (

) often fail because they create a high concentration of the unstable boronate too quickly.
Recommended Bases

The "Gold Standard" for unstable heteroaryl boronic acids is Potassium Phosphate (


)  or anhydrous carbonate systems.
BaseStateSuitabilityWhy?

Aqueous/SolidHigh Buffers pH. Maintains a lower concentration of active boronate, reducing decomposition rates while sustaining the reaction.[1]

Solid (Anhydrous)High High solubility in organic solvents allows for anhydrous coupling, eliminating the water required for protodeboronation.

SolidMedium Useful for activating boronic acids without high basicity, but often requires specific activation energy.

AqueousLow Often too basic; leads to rapid hydrolysis of the pyrazine-boron bond.

SolutionCritical Failure Too strong. Will destroy the starting material almost instantly.

Decision Logic for Experimental Design

Use this flow to select your starting conditions based on your available reagents and equipment.

BaseSelection Start Start: Coupling (5-Methoxypyrazin-2-yl) boronic acid Solubility Is the coupling partner soluble in Toluene/Dioxane? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Requires DMF/Water) Solubility->NoSol Anhydrous Route A: Anhydrous Conditions (Prevents Hydrolysis) YesSol->Anhydrous Aqueous Route B: Buffered Aqueous (Controlled Activation) NoSol->Aqueous BaseA Base: Cs2CO3 (3.0 equiv) Anhydrous->BaseA BaseB Base: K3PO4 (3.0 equiv) Aqueous->BaseB SolventA Solvent: Anhydrous Toluene or Dioxane BaseA->SolventA SolventB Solvent: Dioxane/Water (4:1) BaseB->SolventB Catalyst Catalyst: Pd-XPhos or Pd-SPhos (Must be active!) SolventA->Catalyst SolventB->Catalyst

Caption: Decision tree for selecting reaction conditions. Anhydrous routes are preferred if solubility permits.

Optimized Protocols

Protocol A: The "Anhydrous" Method (Preferred)

Best for minimizing protodeboronation by removing the proton source (water).

  • Reaction Vessel: Flame-dried screw-cap vial with a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4]

    • (5-Methoxypyrazin-2-yl)boronic acid (1.5 equiv) — Excess is crucial.

    • Base: Cesium Carbonate (

      
      ), 3.0 equiv (finely ground, anhydrous).
      
    • Catalyst:

      
       (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for simpler cases).
      
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent.[5]

    • Heat to 100°C immediately. Note: Do not ramp slowly. Fast heating helps the catalyst activate before the boronic acid degrades.

    • Monitor by LCMS at 1 hour.

Protocol B: The "Buffered Aqueous" Method

Use if your halide is polar and requires water for solubility.

  • Reaction Vessel: Screw-cap vial.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4]

    • Boronic Acid (1.5 - 2.0 equiv)

    • Base: Potassium Phosphate Tribasic (

      
      ), 3.0 equiv.
      
    • Catalyst: XPhos Pd G3 or G4 (2-3 mol%). Pre-catalysts are superior here to ensure immediate turnover.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Combine reagents and solvents.[6]

    • Heat to 80-90°C .

Troubleshooting & FAQ

Q: Why is my boronic acid disappearing within 10 minutes? A: You are likely experiencing rapid protodeboronation.

  • Check your solvent:[3] Is it old? Peroxides in ethers (THF/Dioxane) accelerate oxidation and decomposition.

  • Check your base: If you are using NaOH or Na2CO3, switch to K3PO4 .

  • Solution: Switch to Protocol A (Anhydrous) or add the boronic acid in portions (e.g., 0.5 equiv every hour).

Q: Can I use the Pinacol Ester instead? A: Yes, and it is highly recommended. The pinacol ester of 5-methoxypyrazine is significantly more stable towards hydrolysis than the free acid. If you can source or synthesize the pinacol ester, the reaction window widens significantly.

Q: I see "Homocoupling" of the halide. What does this mean? A: This indicates the oxidative addition happened (Pd inserted into the halide), but the transmetallation failed. The boronic acid likely decomposed before it could react. Increase the catalyst loading or switch to a more electron-rich ligand (like SPhos or XPhos ) to speed up the transmetallation step.

Q: Why do you recommend XPhos/SPhos? A: These Buchwald dialkylbiaryl phosphine ligands create a very electron-rich Pd center, which accelerates oxidative addition, but more importantly, their bulk facilitates the reductive elimination. For unstable boronic acids, the speed of the catalytic cycle is the only defense against decomposition.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

    • Context: Establishes the instability of heteroaryl boronic acids and the need for alternative str
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[7] Journal of the American Chemical Society. Link

    • Context: Defines the use of fast precatalysts (XPhos Pd G2/G3)
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

    • Context: Provides the foundational comparison of bases, identifying K3PO4 and anhydrous conditions as superior for sensitive substr
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

    • Context: Detailed mechanistic study on why 2-heteroaryl boronic acids decompose and the pH dependence of this pathway.[8]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of (5-Methoxypyrazin-2-yl)boronic acid

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of (5-Methoxypyrazin-2-yl)boronic acid, a key building block in contemporary drug discovery. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of (5-Methoxypyrazin-2-yl)boronic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple data report. It offers a comparative analysis with structurally related analogs, elucidates the reasoning behind spectral interpretations, and provides a robust experimental protocol for obtaining high-quality data.

The Significance of (5-Methoxypyrazin-2-yl)boronic acid in Medicinal Chemistry

(5-Methoxypyrazin-2-yl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pyrazine motif is a common scaffold in a multitude of biologically active molecules, and the methoxy and boronic acid functionalities offer versatile handles for molecular elaboration. Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the final drug substance. 1H NMR spectroscopy is the primary and most effective tool for this purpose.

Predicted 1H NMR Spectrum of (5-Methoxypyrazin-2-yl)boronic acid

A theoretical analysis of the molecule's structure allows for a confident prediction of its 1H NMR spectrum. The structure features a disubstituted pyrazine ring with a methoxy group and a boronic acid group.

Molecular Structure and Proton Environments

Figure 1. Structure of (5-Methoxypyrazin-2-yl)boronic acid with proton labeling.

Based on the structure, we can predict the following signals:

  • Pyrazine Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshielding effect will cause the ring protons to resonate at a relatively high chemical shift (downfield). The methoxy group at the C-5 position is an electron-donating group, which will shield the adjacent proton (H-6). Conversely, the boronic acid group at the C-2 position is electron-withdrawing, which will deshield the adjacent proton (H-3). Therefore, we expect two singlets in the aromatic region, with H-3 appearing at a higher chemical shift than H-6.

  • Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift will be influenced by the electron-donating nature of the oxygen atom and the aromatic ring, typically appearing in the range of 3.8-4.2 ppm.

  • Boronic Acid Protons (-B(OH)2): The protons of the hydroxyl groups on the boron atom are acidic and often exchange with residual water in the NMR solvent. This can lead to a broad singlet that can appear over a wide range of chemical shifts. Its observation and sharpness are highly dependent on the solvent, concentration, and water content. In some cases, this signal may not be observed at all.

Comparative 1H NMR Analysis

To provide context for the predicted spectrum, we will compare it with the known 1H NMR data of structurally similar, commercially available compounds: pyrazine, 2-methoxypyrazine, and an estimation for pyrazine-2-boronic acid.

Structural Comparison of Analogs

cluster_0 Target Compound cluster_1 Comparative Compounds A (5-Methoxypyrazin-2-yl)boronic acid B Pyrazine A->B Remove -OCH3 & -B(OH)2 C 2-Methoxypyrazine A->C Remove -B(OH)2 D Pyrazine-2-boronic acid A->D Remove -OCH3

Figure 2. Relationship between the target compound and its structural analogs.

CompoundPyrazine H's (ppm)Methoxy H's (ppm)Boronic Acid H's (ppm)
(5-Methoxypyrazin-2-yl)boronic acid (Predicted) H-3: ~8.8-9.0H-6: ~8.2-8.4~3.9-4.1Broad, variable
Pyrazine 8.6 (s, 4H)--
2-Methoxypyrazine H-3: 8.1 (d)H-5: 8.0 (d)H-6: 8.0 (dd)3.9 (s, 3H)-
Pyrazine-2-boronic acid (Estimated) H-3: ~9.0 (d)H-5: ~8.7 (d)H-6: ~8.6 (dd)-Broad, variable

Table 1. Comparative 1H NMR Chemical Shifts (in CDCl3 or DMSO-d6).

This comparative analysis supports our prediction for (5-Methoxypyrazin-2-yl)boronic acid. The presence of both an electron-donating methoxy group and an electron-withdrawing boronic acid group will lead to a more pronounced difference in the chemical shifts of the two pyrazine protons compared to the monosubstituted analogs.

Experimental Protocol for 1H NMR Acquisition

Obtaining a high-quality 1H NMR spectrum of (5-Methoxypyrazin-2-yl)boronic acid requires careful sample preparation and consideration of the compound's chemical properties.

Workflow for 1H NMR Analysis

A Sample Preparation B Instrument Setup & Shimming A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Figure 3. Step-by-step workflow for acquiring and analyzing the 1H NMR spectrum.

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of (5-Methoxypyrazin-2-yl)boronic acid into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good first choice for polar, aromatic compounds. Deuterated chloroform (CDCl3) or methanol (CD3OD) can also be tested. The choice of solvent can influence the chemical shifts and the appearance of the B(OH)2 protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

II. Instrument Parameters (400 MHz Spectrometer)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Spectral Width: A spectral width of at least 12 ppm, centered around 6 ppm, should be sufficient to cover the expected signals.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay can be beneficial for quantitative integration.

  • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

  • Temperature: 298 K (25 °C).

III. Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d6 at 2.50 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all signals.

IV. Addressing Boroxine Formation

Boronic acids have a propensity to form cyclic trimers called boroxines through dehydration. This can lead to complex or broad 1H NMR spectra. To minimize boroxine formation, ensure the use of dry NMR solvents. If the spectrum appears complex, adding a drop of D2O to the NMR tube can often hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum.

Conclusion

The 1H NMR characterization of (5-Methoxypyrazin-2-yl)boronic acid is a straightforward process when guided by a solid understanding of its chemical structure and the principles of NMR spectroscopy. The predicted spectrum, featuring two distinct singlets for the pyrazine protons and a singlet for the methoxy protons, provides a clear fingerprint for this important synthetic building block. By comparing the experimental data with that of related compounds and following a robust experimental protocol, researchers can confidently verify the identity and purity of their material, ensuring the success of their synthetic endeavors.

References

  • SpectraBase. Pyrazine. [Link]

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]

  • PubChem. Pyrazin-2-ylboronic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Features of (5-Methoxypyrazin-2-yl)boronic Acid

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, a thorough understanding of their structural characterization is paramount. (5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, a thorough understanding of their structural characterization is paramount. (5-Methoxypyrazin-2-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecules with potential therapeutic applications. Accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and ultimate success in drug discovery pipelines.

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for (5-Methoxypyrazin-2-yl)boronic acid. In the absence of a publicly available experimental spectrum, we present a meticulously predicted 13C NMR dataset, grounded in the fundamental principles of NMR spectroscopy and substantiated by comparative analysis with structurally related analogues. This approach not only offers a reliable reference for the target molecule but also serves as a practical framework for spectral interpretation of similar heterocyclic systems.

Predicted 13C NMR Spectral Data for (5-Methoxypyrazin-2-yl)boronic acid

The predicted 13C NMR chemical shifts for (5-Methoxypyrazin-2-yl)boronic acid are presented below. These values were determined by applying established substituent effects on the pyrazine ring system, using the known 13C NMR data of pyrazine as a foundational reference. The influence of the methoxy and boronic acid groups on the chemical environment of each carbon atom has been carefully considered.

Table 1: Predicted 13C NMR Chemical Shifts for (5-Methoxypyrazin-2-yl)boronic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152Attached to the electron-withdrawing boronic acid group, leading to a downfield shift.
C3~140Adjacent to a nitrogen atom, resulting in a downfield shift.
C5~160Attached to the electron-donating methoxy group, causing a significant downfield shift.
C6~138Adjacent to a nitrogen atom, resulting in a downfield shift.
-OCH3~55Typical chemical shift for a methoxy group attached to an aromatic ring.

Comparative Analysis with Alternative Boronic Acids

To validate and contextualize the predicted data, a comparison with the experimental 13C NMR data of structurally analogous compounds is essential. The following table includes data for pyrazine, 2-methylpyrazine, and other relevant substituted pyrazines. This comparative approach allows for a deeper understanding of how different substituents influence the electronic environment of the pyrazine ring.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of (5-Methoxypyrazin-2-yl)boronic acid and Related Compounds

CompoundC2C3C5C6Other Carbons
(5-Methoxypyrazin-2-yl)boronic acid (Predicted) ~152 ~140 ~160 ~138 -OCH3: ~55
Pyrazine145.1145.1145.1145.1-
2-Methylpyrazine151.5143.5144.3142.6-CH3: 21.6
2,5-Diphenylpyrazine[1]150.7141.2150.7141.2Phenyl carbons
2,5-bis(4-methoxyphenyl)pyrazine[1]151.0138.4151.0138.4Phenyl & -OCH3 carbons

Interpretation of Comparative Data:

The predicted chemical shifts for (5-Methoxypyrazin-2-yl)boronic acid are consistent with the electronic effects of the substituents. The C5 carbon, bearing the electron-donating methoxy group, is predicted to be the most downfield-shifted ring carbon. The C2 carbon, attached to the electron-withdrawing boronic acid group, is also significantly deshielded compared to unsubstituted pyrazine. The chemical shifts of C3 and C6 are primarily influenced by the adjacent nitrogen atoms.

The provided diagram illustrates the structure of (5-Methoxypyrazin-2-yl)boronic acid with the numbering of the carbon atoms.

G cluster_0 (5-Methoxypyrazin-2-yl)boronic acid C2 C2 C3 C3 C2->C3 B B(OH)2 C2->B N4 N C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 OCH3 OCH3 C5->OCH3 N1 N C6->N1 N1->C2

Caption: Molecular structure of (5-Methoxypyrazin-2-yl)boronic acid.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a standardized protocol for acquiring the 13C NMR spectrum of (5-Methoxypyrazin-2-yl)boronic acid. Adherence to this protocol will ensure the acquisition of high-quality, reproducible data.

I. Sample Preparation:

  • Weighing: Accurately weigh 15-25 mg of high-purity (5-Methoxypyrazin-2-yl)boronic acid into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4. The choice of solvent is critical as boronic acids can exist in equilibrium with their corresponding boroxines, and the solvent can influence this equilibrium.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for 13C and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer relaxation delay is recommended for quaternary carbons and the carbon attached to boron to ensure accurate integration.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

III. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak as a reference (DMSO-d6: 39.52 ppm; Methanol-d4: 49.00 ppm).

The following diagram outlines the workflow for acquiring and analyzing the 13C NMR spectrum.

G cluster_workflow 13C NMR Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis & Interpretation C->D

Sources

Validation

Mass Spectrometry Analysis of (5-Methoxypyrazin-2-yl)boronic acid: A Comparative Methodological Guide

The following guide provides an in-depth technical comparison of mass spectrometry analysis strategies for (5-Methoxypyrazin-2-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and pyrazine-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of mass spectrometry analysis strategies for (5-Methoxypyrazin-2-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and pyrazine-based pharmaceuticals.

Executive Summary & Core Challenge

(5-Methoxypyrazin-2-yl)boronic acid (MW: 153.93 Da ) presents a unique analytical paradox. While the pyrazine core is stable, the boronic acid moiety introduces significant volatility in mass spectrometry (MS) workflows.

The core challenge is Artifact Generation . Under standard Electrospray Ionization (ESI) conditions, this molecule undergoes:

  • Dehydration-Driven Trimerization: Rapid conversion to boroxines (cyclic anhydrides).

  • Protodeboronation: Loss of the

    
     group, mimicking the parent methoxypyrazine.
    
  • Solvent Esterification: Immediate reaction with methanol to form methyl boronate esters.

This guide compares three distinct analytical workflows—Direct ESI , APCI , and Chemical Derivatization —to determine the optimal protocol for purity assessment and structural confirmation.

Comparative Analysis of Analytical Workflows

We evaluated three primary methodologies. The "Performance Score" reflects a weighted average of sensitivity, spectral cleanliness, and quantitative accuracy.

Table 1: Performance Matrix of MS Methodologies
FeatureMethod A: Direct ESI (-) Method B: APCI (+) Method C: Diol Derivatization (ESI +)
Primary Ion Observed

(

153)

& Deboronated

(Stable Adduct)
Spectral Complexity High (Dimer/Trimer artifacts)Medium (Thermal degradation)Low (Single dominant peak)
Solvent Compatibility Aprotic (MeCN) onlyFlexibleFlexible
Quantitation Suitability Poor (Signal splitting)ModerateExcellent
Preparation Time < 1 min< 1 min15 min
Performance Score 2/5 (Quick Check)3/5 (Robustness)5/5 (Gold Standard)

Deep Dive: Methodological Mechanisms

Method A: Direct Electrospray Ionization (ESI)

Use Case: Rapid qualitative confirmation of bulk material.

The Problem: Boronic acids are Lewis acids. In negative mode (


), the ionization is often weak due to the 

(~9-10) of the boronic acid group. In positive mode, the empty p-orbital on Boron invites coordination from water or solvent, creating broad, confusing spectral envelopes.

Critical Artifacts:

  • Boroxine Trimer:

    
    .
    
  • Solvent Adducts: In Methanol, peaks at

    
     168 (
    
    
    
    ) appear due to methyl ester formation (
    
    
    ).
Method B: Atmospheric Pressure Chemical Ionization (APCI)

Use Case: Analysis of non-polar impurities or when ESI fails.

APCI utilizes a corona discharge and high heat (~350°C). While this overcomes the ionization suppression seen in ESI, the thermal energy often accelerates protodeboronation .

  • Result: You may observe a false high signal for 2-methoxypyrazine (

    
     110), leading to an underestimation of product purity.
    
Method C: The "Gold Standard" – Diol Derivatization

Use Case: GLP-compliant purity analysis and pharmacokinetic studies.

By reacting the boronic acid with a 1,2-diol (e.g., Pinacol or L-Adrenaline ), we "lock" the boron atom into a stable cyclic ester. This eliminates the empty p-orbital interactions, prevents trimerization, and significantly boosts ionization efficiency in ESI(+) mode.

Experimental Protocols

Protocol 1: Direct Injection (ESI Negative Mode)

Recommended for rapid identity confirmation only.

  • Solvent System: Acetonitrile:Water (90:10) with 0.1% Ammonium Formate .

    • Note: Avoid Methanol to prevent esterification. Avoid Acidic modifiers (Formic acid) which suppress ionization in negative mode.

  • Sample Prep: Dissolve 1 mg sample in 1 mL dry Acetonitrile. Dilute to 10 µg/mL.[1]

  • Source Parameters:

    • Capillary Voltage: -2.5 kV (Soft ionization).

    • Desolvation Temp: 250°C (Keep low to prevent dehydration).

  • Expected Spectra:

    • Base Peak:

      
       153.1 (
      
      
      
      isotope).
    • Isotope Pattern: Distinct

      
       ratio (1:4) at 
      
      
      
      152/153.
Protocol 2: Pinacol Derivatization (ESI Positive Mode)

Recommended for quantitative purity analysis.

  • Reagent Prep: Prepare a 100 mM solution of Pinacol (2,3-dimethyl-2,3-butanediol) in Acetonitrile.

  • Reaction: Mix 50 µL of sample (1 mg/mL) with 50 µL of Pinacol solution.

  • Incubation: Let stand at Room Temp for 10 minutes. (Reaction is near-instantaneous).

  • Analysis: Inject into LC-MS (ESI +).

  • Expected Spectra:

    • Target Ion:

      
      .
      
    • Calculation: MW(Acid 154) + MW(Pinacol 118) - 2H_2O (36) = 236 Da .

    • Look for

      
       237.1 (
      
      
      
      ).

Visualization of Analytical Logic

The following diagram illustrates the decision pathway and chemical transformations occurring during the analysis.

MS_Analysis_Workflow Start Sample: (5-Methoxypyrazin-2-yl)boronic acid Choice Select Ionization Strategy Start->Choice ESI_Neg Direct ESI (-) (Quick ID) Choice->ESI_Neg High Throughput Deriv Derivatization ESI (+) (Quantitation) Choice->Deriv High Precision APCI APCI (+) (Non-polar Impurities) Choice->APCI Alternative Boroxine Artifact: Boroxine Trimer [3M-3H2O+H]+ ESI_Neg->Boroxine Dehydration (Source Heat) Stable Stable Pinacol Ester [M_ester+H]+ Deriv->Stable + Pinacol - 2H2O Deboro Artifact: Deboronation (Loss of B(OH)2) APCI->Deboro Thermal Degradation

Figure 1: Decision matrix for MS analysis, highlighting the stability advantages of the derivatization pathway (Green) versus the artifact risks in direct analysis (Red).

Representative Spectral Data (Simulated)

To assist in peak assignment, the following table summarizes the theoretical ions observed for (5-Methoxypyrazin-2-yl)boronic acid (


).
SpeciesFormulaTheoretical Monoisotopic Mass (

)
Observed

(Mode)
Notes
Molecular Ion

154.05153.0 (

)
Weak intensity in ESI.
Boroxine Trimer

408.13409.1 (

, ESI)
Common artifact in concentrated samples.
Pinacol Ester

236.13237.1 (

, ESI)
Quantitation Target .
Deboronated

110.05111.0 (

, APCI)
Indicates thermal degradation.

Expert Recommendations

  • Solvent Choice is Critical: Never use methanol for stock solutions of this boronic acid unless you intend to analyze the methyl ester. Use DMSO or dry Acetonitrile .

  • Avoid High Source Temps: In direct ESI, keep the desolvation temperature below 300°C to minimize boroxine formation.

  • The "Self-Validating" Protocol: If you observe a peak at

    
     153 (Negative mode), immediately spike the sample with Pinacol and re-run in Positive mode. If the peak shifts cleanly to 
    
    
    
    237, you have positively confirmed the boronic acid structure and ruled out isobaric interferences.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • Yan, J., et al. (2012). Analysis of Boronic Acids by Electrospray Ionization Mass Spectrometry: Cyclization and Dehydration. Journal of the American Society for Mass Spectrometry.

  • Larkin, A., et al. (2015). Boronic Acid Derivatization for the Analysis of Diols. Analytical Chemistry.[2][3][4][5][6][7][8][9]

  • Broad Institute. Chemical Safety and Analysis of Heterocyclic Boronic Acids. (General Safety Data).

Sources

Comparative

A Comparative Analysis of the Biological Activity of 5-Methoxypyrazine Analogs: A Guide for Therapeutic Discovery

Introduction: The Pyrazine Scaffold in Medicinal Chemistry Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention from the research community due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The pyrazine core is a key structural feature in numerous FDA-approved drugs and clinical candidates, highlighting its importance in modern drug discovery. The arrangement of its nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological targets. Furthermore, the pyrazine ring is relatively stable and can be readily functionalized, enabling the synthesis of diverse libraries of compounds for biological screening.

This technical guide provides a comparative overview of the biological activities of 5-methoxypyrazine and its analogs, with a primary focus on their antimicrobial and anticancer properties. While the broader class of pyrazine derivatives is known to possess a wide range of pharmacological effects, including anti-inflammatory and antitubercular activities, this guide will delve into the specific structure-activity relationships (SAR) of analogs substituted on the core pyrazine ring, offering insights for researchers, scientists, and professionals in drug development.

Comparative Biological Activity of Pyrazine Analogs

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Modifications to the core structure can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This section will compare the antimicrobial and anticancer activities of various pyrazine analogs, drawing on available experimental data.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Pyrazine derivatives have shown considerable promise in this area.[1][2][3]

A study on a series of pyrazine-2-carbohydrazide derivatives demonstrated that these compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[2] For instance, certain derivatives were found to be active against S. aureus and B. subtilis.[2] Another study on pyrazine carboxamide derivatives revealed that some compounds displayed antimycobacterial activity comparable to the standard drug pyrazinamide, as well as antifungal activity against C. albicans and A. niger.[1]

The antifungal potential of pyrazine analogs has also been explored. For example, some pyrazine carboxamide derivatives have shown activity against Candida albicans and Aspergillus niger.[1] The mechanism of action for the antimicrobial effects of pyrazine derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Table 1: Comparative Antimicrobial Activity of Selected Pyrazine Analogs

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
P1 Pyrazine carboxamide derivativeM. tuberculosis6.25[1]
P2 Pyrazine carboxamide derivativeC. albicans50[1]
PH01-PH04 Pyrazine-2-carbohydrazide derivativeS. aureus, B. subtilisNot specified[2]
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125[3]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[3]

Note: This table is a representative summary. MIC values and target organisms can vary significantly based on the specific analog and testing conditions.

Anticancer Activity

The development of novel anticancer agents is a cornerstone of oncological research. Pyrazine derivatives have emerged as a promising class of compounds with the ability to inhibit the growth of various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

For example, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues containing a substituted pyrazine moiety were evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[5] Compound 4s , N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant activity against melanoma, leukemia, breast, and colon cancer cell lines.[5] Similarly, methoxyflavone analogs have demonstrated cytotoxic effects on various cancer cell lines, with their activity being dependent on the substitution pattern on the flavonoid core.[4]

Table 2: Comparative Anticancer Activity of Selected Analogs

Compound IDStructureCell LineIC50 (µM) / Growth Percent (%)Reference
4s N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)15.43 (GP)[5]
4u N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82 (GP)[5]
P1 5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.92[4]
P2 5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 (Melanoma)8.18[4]

Note: GP refers to Growth Percent. A lower value indicates higher activity. This table is a representative summary, and activities are highly dependent on the specific compound and cell line.

Experimental Methodologies: A Guide to Biological Evaluation

The reliable comparison of biological activity hinges on the use of standardized and well-validated experimental protocols. This section details the methodologies commonly employed to assess the antimicrobial and anticancer properties of 5-methoxypyrazine analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (5-methoxypyrazine analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Analogs Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Visually or Spectrophotometrically Read Results Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • Test compounds (5-methoxypyrazine analogs)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed Cancer Cells in 96-well Plates B Treat Cells with Pyrazine Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H SAR_Concept Pyrazine Pyrazine Core Activity Biological Activity (Antimicrobial, Anticancer) Pyrazine->Activity Influences Substituents Substituents (e.g., -OCH3, -CONH2, Aryl) Substituents->Activity Modulates

Caption: SAR concept for pyrazine analogs.

Conclusion and Future Directions

Analogs of 5-methoxypyrazine belong to the broader class of pyrazine derivatives that exhibit a remarkable range of biological activities, including promising antimicrobial and anticancer properties. The data presented in this guide highlight the potential of these compounds as scaffolds for the development of new therapeutic agents. However, further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for specific 5-methoxypyrazine analogs. Future studies should focus on the synthesis and screening of novel derivatives with diverse substitutions to identify compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are crucial to understand how these compounds exert their biological effects at the molecular level, which will be instrumental in their optimization as drug candidates.

References

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Chemistry.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Molecules.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem.
  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Journal of Medicinal Chemistry.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Deriv
  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dem
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules.
  • Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. Insects.
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[6]midazo[1,2-d]t[1][2]riazine Derivatives. Molecules.

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry.
  • Pyrazines - W
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Request PDF.
  • Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Molecules.
  • Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Molecules.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-Methoxypyrazin-2-YL)boronic Acid

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. The handling and disposal of specialized r...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. The handling and disposal of specialized reagents like (5-Methoxypyrazin-2-YL)boronic acid, a common building block in medicinal chemistry, demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to empower researchers not just to follow procedures, but to understand the critical importance of each action.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. (5-Methoxypyrazin-2-YL)boronic acid, like many boronic acid derivatives, is classified as a hazardous substance.[1][2] The primary risks associated with this class of compounds are:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of damage to the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][3]

This information dictates that all handling and disposal operations must be conducted in a controlled environment to minimize exposure.

Table 1: Key Safety and Hazard Information

Hazard CategoryGHS Hazard StatementGHS Precautionary StatementSignal Word
Skin IrritationH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]Warning[1][2]
Eye IrritationH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Warning[1][2]
Respiratory IrritationH335: May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]Warning[1][2]
Disposal-P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]-
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of (5-Methoxypyrazin-2-YL)boronic acid, the selection and proper use of PPE are non-negotiable. The objective is to create a complete barrier between the researcher and the chemical waste.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[1][3][4]

  • Hand Protection: Nitrile or neoprene gloves are required.[1][5][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[7]

  • Body Protection: A fully fastened laboratory coat is essential to protect skin and clothing.[1] For larger quantities or in case of a spill, a chemical-resistant apron provides an additional layer of safety.[4][6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]

All handling of this compound and its waste must be performed within a certified chemical fume hood to control dust and vapors.[1]

Waste Segregation and Collection: A Self-Validating Protocol

Proper disposal begins at the point of generation. Under no circumstances should (5-Methoxypyrazin-2-YL)boronic acid or its containers be disposed of in regular trash or flushed down the drain.[1][8] This is because boronic acids can be harmful to aquatic life and may interfere with wastewater treatment processes.[9]

The following diagram outlines the decision-making process for segregating and handling waste streams containing (5-Methoxypyrazin-2-YL)boronic acid.

WasteDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Path Start Waste Generation ((5-Methoxypyrazin-2-YL)boronic acid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work Inside Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Form FumeHood->WasteType SolidWaste Solid Waste (Unused reagent, contaminated spill material, empty container) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures, contaminated rinseate) WasteType->LiquidWaste Liquid CollectSolid Collect in Designated, Labeled, Sealable Solid Hazardous Waste Container SolidWaste->CollectSolid Store Store Waste Container in Satellite Accumulation Area CollectSolid->Store CollectLiquid Collect in Designated, Labeled, Sealable Liquid Hazardous Waste Container LiquidWaste->CollectLiquid CollectLiquid->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End Proper Disposal by Certified Facility EHS->End

Caption: Waste Disposal Workflow for (5-Methoxypyrazin-2-YL)boronic acid.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams of (5-Methoxypyrazin-2-YL)boronic acid.

This protocol applies to unused or expired solid reagent, contaminated consumables (e.g., weigh boats, wipes), and material from spill cleanups.

  • Preparation: Ensure you are wearing the required PPE and are working within a chemical fume hood.[1]

  • Containment: Carefully transfer the solid waste into a container designated for solid hazardous chemical waste. This container must be made of a compatible material (e.g., HDPE), be clearly labeled with "Hazardous Waste" and the full chemical name, and have a secure, sealable lid.[1][3]

  • Labeling: Affix a completed hazardous waste tag to the container, detailing the contents and associated hazards.

  • Storage: Close the container tightly.[10] Store the container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.[1]

This protocol applies to solutions containing (5-Methoxypyrazin-2-YL)boronic acid and rinseate from cleaning contaminated glassware.

  • Preparation: Don the appropriate PPE and work inside a chemical fume hood.

  • Containment: Using a funnel to prevent spills, pour the liquid waste into a designated, sealable container for liquid hazardous waste.[1] Do not mix incompatible waste streams.

  • Neutralization (Consultation Required): While weak acids like boric acid can sometimes be neutralized with a mild base like sodium bicarbonate to a pH between 5.5 and 9.0 before disposal, this step is not recommended for (5-Methoxypyrazin-2-YL)boronic acid without explicit approval from your EHS department.[9][11] The reaction byproducts of this specific organoboronic acid are not widely documented, and improper neutralization can create secondary hazards.[8][9] If approved by EHS, the resulting salt solution would still need to be collected as hazardous waste.

  • Labeling and Storage: Securely cap the liquid waste container and affix a completed hazardous waste tag. Store it in the satellite accumulation area for EHS pickup.

An "empty" container that held (5-Methoxypyrazin-2-YL)boronic acid is still considered hazardous waste.

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Rinseate Collection: The rinseate is now considered hazardous liquid waste and must be collected in the appropriate liquid hazardous waste container.[10]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of in the appropriate laboratory recycling or trash stream, as per your institution's guidelines.[1][10]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial to mitigate harm.

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If a solid, gently sweep or vacuum the material into a suitable disposal container.[3] Avoid generating dust.[3] If a liquid, cover with an inert absorbent material like sand or vermiculite.[12][13]

  • Collection: Place all contaminated absorbent and cleaning materials into the designated solid hazardous waste container.[12][14]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your supervisor and EHS department.[1]

  • EVACUATE: Immediately evacuate the area.[13][14]

  • REPORT: From a safe location, call your institution's emergency number and report the spill. Provide details on the chemical, location, and quantity.[13][14]

  • SECURE: Secure the area to prevent unauthorized entry.[13]

  • ASSIST: Attend to any injured or contaminated persons, using safety showers or eyewash stations as needed.[12]

  • WAIT: Await the arrival of the trained emergency response team.[14]

  • Eyes: Immediately flush with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Skin: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[3] Seek medical attention.

Adherence to these disposal and safety protocols is not merely a matter of regulatory compliance; it is a core tenet of responsible scientific practice. By understanding the rationale behind each step, researchers can foster a culture of safety and ensure their work contributes to progress without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location.[8]

References

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • How and Why to Neutralize Boric Acid. Lab Alley. [Link]

  • Chemical Spill and Response Guideline. UQ Policy and Procedure Library. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link] (Note: A direct deep link to this specific SDS may not be stable; search for the product is required.)

  • Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? Reddit. [Link]

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

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